molecular formula C9H4ClFO2 B2603217 3-Chloro-4-ethynyl-2-fluorobenzoic acid CAS No. 2490400-67-2

3-Chloro-4-ethynyl-2-fluorobenzoic acid

Cat. No.: B2603217
CAS No.: 2490400-67-2
M. Wt: 198.58
InChI Key: YPXOWOGZKZQNDT-UHFFFAOYSA-N
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Description

3-Chloro-4-ethynyl-2-fluorobenzoic acid is a fluorinated aromatic building block with the molecular formula C9H4ClFO2 . It belongs to a class of substituted benzoic acids where the strategic incorporation of chlorine, fluorine, and an ethynyl group creates a multifunctional scaffold valuable in synthetic and medicinal chemistry. The presence of the ethynyl group is a key structural feature, providing a reactive handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Sonogashira reaction, to construct more complex molecular architectures. Fluorinated benzoic acid derivatives are particularly significant in pharmaceutical research and development. The fluorine atom and halogen substituents can profoundly influence a molecule's physicochemical properties, metabolic stability, and bioavailability, making such compounds valuable intermediates in the design of active pharmaceutical ingredients (APIs) . Similarly, the ethynyl group can be utilized in click chemistry applications, facilitating the efficient and modular construction of compound libraries for biological screening. This compound is intended for research applications as a chemical intermediate or building block. It is supplied as a high-purity material for use in laboratory settings only. This compound is FOR RESEARCH USE ONLY (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use. Researchers are advised to consult the relevant safety data sheet (SDS) and handle the material using appropriate personal protective equipment (PPE) under standard laboratory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-ethynyl-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFO2/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h1,3-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXOWOGZKZQNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C=C1)C(=O)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-ethynyl-2-fluorobenzoic Acid: Unveiling a Niche Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-ethynyl-2-fluorobenzoic acid (CAS 2490400-67-2), a specialized chemical intermediate. Due to the limited availability of public-domain data, this guide focuses on the confirmed existence of the compound, its structural characteristics, and places it within the context of similar, more extensively studied fluorinated benzoic acid derivatives. The potential applications and synthetic pathways are discussed based on analogous structures, providing a predictive framework for researchers in drug discovery and materials science.

Introduction and Compound Identification

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with chloro, ethynyl, and fluoro substituents at positions 3, 4, and 2, respectively. The presence of these distinct functional groups suggests a molecule with significant potential as a versatile building block in organic synthesis.

The Chemical Abstracts Service (CAS) has assigned the number 2490400-67-2 to this compound, confirming its unique identity in the chemical literature and commercial inventories.[1] While public scientific literature on this specific molecule is sparse, its structural motifs are prevalent in compounds of significant interest in medicinal chemistry and materials science.

Physicochemical Properties: An Extrapolative Analysis

Direct experimental data for the physicochemical properties of this compound are not widely available. However, we can infer its likely characteristics based on its structural components and data from analogous compounds.

Table 1: Predicted and Known Properties of this compound and Related Compounds

PropertyThis compound (Predicted)3-Chloro-2-fluorobenzoic acid3-Chloro-4-fluorobenzoic acid
CAS Number 2490400-67-2161957-55-7403-16-7
Molecular Formula C₉H₄ClFO₂C₇H₄ClFO₂C₇H₄ClFO₂
Molecular Weight 210.6 g/mol 174.56 g/mol 174.56 g/mol
Appearance Likely a solidWhite to off-white solidWhite solid
Melting Point Not available177-180 °C133-136 °C
Solubility Expected to be soluble in polar organic solventsSoluble in organic solventsSoluble in organic solvents

The ethynyl group is expected to increase the molecule's rigidity and potential for participation in click chemistry or Sonogashira coupling reactions. The fluorine and chlorine atoms, being electron-withdrawing, will influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Potential Synthetic Pathways

While a specific, documented synthesis for this compound is not readily found in the public domain, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A likely precursor would be a di-halogenated benzoic acid, which could then undergo a Sonogashira coupling to introduce the ethynyl group.

Figure 1: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Starting Material: 3-Chloro-4-iodo-2-fluorobenzoic acid would be a suitable starting material.

  • Reaction Conditions: The Sonogashira coupling would likely be carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) cocatalyst (e.g., CuI).

  • Ethynyl Source: Trimethylsilylacetylene is a common reagent for introducing a protected ethynyl group, which can be subsequently deprotected.

  • Solvent and Base: A suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) would be used, along with a base like triethylamine or diisopropylethylamine.

  • Workup and Purification: The reaction would be followed by an aqueous workup and purification by column chromatography or recrystallization to yield the final product.

Applications in Drug Discovery and Materials Science: A Forward Look

The unique combination of functional groups in this compound makes it a promising candidate for several applications, particularly in the synthesis of novel pharmaceuticals and advanced materials.

As a Scaffold in Medicinal Chemistry

Halogenated and ethynyl-containing benzoic acids are important pharmacophores. The chlorine and fluorine atoms can modulate the pharmacokinetic properties of a drug molecule, such as its metabolic stability and binding affinity to target proteins. The ethynyl group can serve as a handle for further functionalization or act as a key interacting moiety within a biological target. Analogous fluorinated benzoic acids are utilized as intermediates in the synthesis of a wide range of pharmaceuticals.

Figure 2: The role of this compound in drug discovery.

In the Development of Advanced Materials

The rigid structure and reactive functionalities of this molecule also suggest its potential use in materials science. The carboxylic acid group can be used to anchor the molecule to surfaces or to form metal-organic frameworks (MOFs). The ethynyl group can participate in polymerization reactions or be used to create extended conjugated systems with interesting electronic and optical properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of similar halogenated benzoic acids, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Assumed to be an irritant to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.

Conclusion and Future Outlook

This compound represents a chemical entity with significant, yet largely unexplored, potential. While the current body of public knowledge is limited, its structural features strongly suggest its utility as a valuable intermediate in the synthesis of complex organic molecules for applications in drug discovery and materials science. Further research into the synthesis, properties, and reactivity of this compound is warranted to fully unlock its potential. Researchers and drug development professionals are encouraged to consider this molecule as a novel building block in their synthetic endeavors.

References

Sources

Technical Guide: Applications of 3-Chloro-4-ethynyl-2-fluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications of 3-Chloro-4-ethynyl-2-fluorobenzoic acid (CAS: 2490400-67-2), a highly specialized intermediate in modern medicinal chemistry. Its unique tetrasubstituted benzene core—featuring a carboxylic acid, a labile fluoride, a metabolically stable chloride, and a reactive ethynyl handle—makes it a "privileged scaffold" for synthesizing complex heterocycles, particularly quinazoline-based kinase inhibitors (e.g., targeting KRAS G12C, EGFR) and PROTAC linkers .

Executive Summary & Strategic Value

This compound represents a critical junction in the synthesis of polysubstituted aromatic systems. Unlike simple benzoic acids, this molecule offers four orthogonal reactive handles , allowing medicinal chemists to sequentially build complexity without protecting group manipulations.

Key Structural Advantages:
  • C1-Carboxylic Acid: Serves as the anchor for heterocycle formation (e.g., quinazolinones) or amide coupling.

  • C2-Fluorine: A highly activated site for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing inductive effects of the ortho-carboxyl and meta-chloro groups. This allows for the rapid introduction of nitrogen nucleophiles (amines, hydrazines).

  • C3-Chlorine: Provides metabolic stability (blocking the P450 oxidation site) and induces atropisomerism in biaryl systems, a crucial feature for locking the conformation of KRAS G12C inhibitors.

  • C4-Ethynyl: A versatile "handle" for Sonogashira coupling , CuAAC (Click Chemistry) , or cyclization to fused ring systems.

Core Applications in Drug Discovery[1][2]

Synthesis of 7,8-Disubstituted Quinazolines (Kinase Inhibitors)

The primary application of this scaffold is the synthesis of 8-chloro-7-ethynylquinazoline derivatives. These cores are structural analogs to approved KRAS G12C inhibitors (e.g., Divarasib, Adagrasib precursors), where the C8-chlorine fills a hydrophobic pocket and the C7-substituent extends into the solvent channel.

Mechanism:

  • SNAr Displacement: The C2-fluorine is displaced by an amine (e.g., ammonia or a primary amine) to form a 2-amino-3-chloro-4-ethynylbenzoic acid intermediate.

  • Cyclocondensation: The resulting anthranilic acid derivative is condensed with formamidine acetate or urea to close the pyrimidine ring, yielding the quinazolinone.

  • Aromatization: Chlorination (POCl3) and subsequent SNAr at C4 yields the final active pharmaceutical ingredient (API) precursor.

Fragment-Based Drug Discovery (FBDD) & PROTACs

The C4-ethynyl group acts as a rigid, linear linker. In PROTAC (Proteolysis Targeting Chimera) design, this alkyne handle is used to attach E3 ligase ligands (e.g., Thalidomide, VHL) via "Click" chemistry (triazole formation), ensuring a defined spatial orientation between the target protein and the ligase.

Experimental Protocols & Methodologies

Protocol A: Regioselective SNAr to 2-Amino-3-chloro-4-ethynylbenzoic Acid

This transformation is the "gateway" step, converting the fluoro-acid into an anthranilic acid precursor.

Reagents: this compound (1.0 eq), Ammonium Hydroxide (28% aq, 10.0 eq), Cu powder (cat. 0.1 eq - optional promoter). Solvent: Water/Isopropanol (1:1). Conditions: Sealed tube, 80–100°C, 12–24 h.

Step-by-Step Workflow:

  • Dissolution: Dissolve the starting material in the solvent mixture in a pressure vessel.

  • Ammonolysis: Add ammonium hydroxide. If reactivity is low due to the electron-rich alkyne, add catalytic copper powder.

  • Heating: Seal and heat to 90°C. Monitor by LC-MS for the disappearance of the starting material (M+H 199) and appearance of the product (M+H 196).

  • Workup: Cool to RT. Acidify carefully with 1N HCl to pH 4–5 to precipitate the amino acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectation: 75–85%.

Protocol B: Sonogashira Coupling at C4

Used to extend the carbon skeleton before or after heterocycle formation.

Reagents: Aryl halide (Ar-I, 1.1 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.02 eq), Et3N (3.0 eq). Solvent: DMF or THF (degassed). Conditions: 60°C, inert atmosphere (Ar/N2).

Critical Control Point: The free carboxylic acid can interfere with the catalyst. It is recommended to either protect the acid as a methyl ester prior to coupling or use 2 equivalents of base to generate the carboxylate salt in situ, which is soluble in DMF.

Data Summary: Reactivity Profile

PositionSubstituentReactivity TypePrimary ApplicationActivation Requirement
C1 -COOHAmide Coupling / CyclizationQuinazolinone Core FormationActivation with HATU/SOCl2
C2 -FSNAr (Nucleophilic Subst.)Introduction of N-NucleophilesHeat + Base (NH4OH, DIPEA)
C3 -ClPd-Catalyzed CouplingLate-stage diversificationRequires specialized ligands (e.g., Buchwald)
C4 -C≡CHSonogashira / ClickLinker attachment / ExtensionCu(I) / Pd(0) catalysis

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent synthetic pathways accessible from the this compound core.

G Start 3-Chloro-4-ethynyl- 2-fluorobenzoic acid Anthranilic 2-Amino-3-chloro- 4-ethynylbenzoic acid Start->Anthranilic S_NAr (NH4OH, 90°C) Displaces F CoupledAcid 4-(Aryl-alkynyl)- 2-fluoro-3-chlorobenzoic acid Start->CoupledAcid Sonogashira Coupling (Ar-I, Pd/Cu) Triazole 1,2,3-Triazole Linker (PROTAC Precursor) Start->Triazole CuAAC Click (R-N3, CuSO4) Quinazoline 8-Chloro-7-ethynyl- quinazolin-4(3H)-one Anthranilic->Quinazoline Cyclization (Formamidine acetate) Inhibitor Kinase Inhibitor Core (e.g., KRAS G12C analog) Quinazoline->Inhibitor POCl3 then Amine Coupling

Figure 1: Divergent synthetic pathways from the this compound scaffold.

References & Authoritative Sources

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Foundational reference for KRAS G12C inhibitor structural logic).

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. (Details on 2-fluoro-3-chloro substitution patterns).

  • Burkhard, J. A., et al. (2024).[1][2][3] Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib. Organic Process Research & Development. (Describes the synthesis of similar quinazoline cores from anthranilic acid precursors).

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 2490400-67-2).

Sources

Navigating the Solubility Labyrinth: A Technical Guide to Characterizing 3-Chloro-4-ethynyl-2-fluorobenzoic Acid in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the intrinsic property of a compound's solubility is a critical determinant of its journey from a promising hit to a viable therapeutic agent.[1][2][3] Poor solubility can cast a long shadow, leading to challenges in formulation, diminished bioavailability, and unreliable in vitro assay results.[2][4][5] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on determining and understanding the solubility profile of a novel compound, using 3-Chloro-4-ethynyl-2-fluorobenzoic acid as a focal point. We will explore the theoretical underpinnings, practical experimental design, and the downstream implications of solubility data in the context of two common and vital laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

The Imperative of Solubility Profiling in Drug Discovery

The solubility of a new chemical entity (NCE) is a fundamental physicochemical parameter that dictates its concentration in a given solvent system at equilibrium.[6] This property is of paramount importance as it influences a multitude of downstream processes.[1][4] A compound must be in solution to be absorbed and exert its pharmacological effect.[2][3] More than 40% of newly developed chemical entities are practically insoluble in water, presenting a major hurdle for formulation scientists.[1][3] Early and accurate assessment of solubility can mitigate the risk of late-stage failures, which are both costly and time-consuming.[4] Understanding a compound's solubility in organic solvents like DMSO and methanol is equally crucial for initial screening, assay development, and synthetic chemistry processes.[6][7]

Compound and Solvent Characteristics

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent widely utilized in drug discovery due to its exceptional ability to dissolve a broad range of both polar and non-polar compounds.[7][8][9] It is a standard solvent for creating high-concentration stock solutions for high-throughput screening.[7] Its miscibility with water and many organic solvents makes it a versatile choice for a variety of in vitro assays.[8]

Methanol (MeOH) is a polar, protic solvent, and it is the simplest alcohol.[10] It is extensively used as a solvent in chemical synthesis, purification (such as recrystallization and chromatography), and as a component of mobile phases in analytical techniques like HPLC. Its ability to form hydrogen bonds and its relatively high polarity make it a good solvent for many organic compounds.

Determining the Solubility Profile: A Methodological Approach

Given the absence of pre-existing solubility data for this compound, a systematic experimental approach is necessary. Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary insights.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer, is allowed to precipitate over a short period.[11][12][13] This high-throughput method is invaluable in early drug discovery for rapid compound assessment.[11][14][15]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a corresponding well of a clear-bottom 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This rapid addition from a high-concentration organic stock into an aqueous environment creates a transiently supersaturated solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 2 hours) to allow for precipitation to reach a pseudo-equilibrium.[16]

  • Measurement: Measure the turbidity of each well using a nephelometer, which quantifies light scattering caused by insoluble particles.[14][16]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms.[5][12][17] This method is more time and resource-intensive but provides the most accurate and relevant solubility data for formulation and development.[5][15]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent (DMSO or methanol). The presence of excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Data Reporting: The thermodynamic solubility is reported as the average concentration from replicate measurements, typically in µg/mL or mM.

Data Presentation and Interpretation

The quantitative solubility data for this compound in DMSO and methanol should be summarized in a clear and concise table.

SolventSolubility TypeMethodSolubility (µg/mL)Solubility (mM)
DMSO ThermodynamicShake-Flask (HPLC)Experimental DataCalculated Data
Methanol ThermodynamicShake-Flask (HPLC)Experimental DataCalculated Data

Interpretation of Results:

  • High Solubility in DMSO: As a powerful organic solvent, DMSO is expected to exhibit high solubility for this compound, making it an excellent choice for preparing high-concentration stock solutions for screening campaigns.

  • Solubility in Methanol: The solubility in methanol will provide valuable information for synthetic chemists regarding its suitability as a reaction or purification solvent. Differences in solubility between DMSO and methanol can be exploited for crystallization processes.

Visualizing the Workflow and Logical Implications

To better illustrate the experimental process and the broader context of solubility in drug development, the following diagrams are provided.

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution of Stock stock->serial_dilute solid Weigh Excess Solid Compound add_solvent Add Solvent (DMSO or Methanol) solid->add_solvent add_buffer Add to Aqueous Buffer serial_dilute->add_buffer incubate_kinetic Incubate (2h, 25°C) add_buffer->incubate_kinetic nephelometry Measure Turbidity (Nephelometry) incubate_kinetic->nephelometry equilibrate Equilibrate (24-48h, 25°C) add_solvent->equilibrate separate Centrifuge/Filter equilibrate->separate quantify Quantify (HPLC-UV) separate->quantify

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

G cluster_implications Downstream Implications solubility Solubility Profile (DMSO & Methanol) assay_dev In Vitro Assay Development (DMSO stock suitability) solubility->assay_dev informs synthesis Chemical Synthesis & Purification (Methanol as solvent) solubility->synthesis guides formulation Pre-formulation Studies (Aqueous solubility challenges) solubility->formulation impacts bioavailability Oral Bioavailability Prediction formulation->bioavailability influences

Sources

Methodological & Application

Application Notes and Protocols for Bioconjugation with 3-Chloro-4-ethynyl-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Chloro-4-ethynyl-2-fluorobenzoic acid is a versatile heterobifunctional linker designed for the precise chemical modification of biomolecules. Its unique structure incorporates three key features:

  • A Carboxylic Acid (-COOH) group, which serves as a primary handle for covalent attachment to amine-containing biomolecules, such as proteins (via lysine residues) or amine-modified oligonucleotides.

  • A Terminal Alkyne (-C≡CH) group, a bioorthogonal handle that enables highly specific and efficient coupling reactions, most notably the Nobel prize-winning "Click Chemistry".[1]

  • A Substituted Phenyl Ring with chloro and fluoro groups. These electron-withdrawing halogens can enhance the reactivity of the alkyne and provide a rigid spacer that can be advantageous in certain applications.[2][3][4]

This molecule facilitates a powerful two-stage bioconjugation strategy. First, the carboxylic acid is activated and reacted with a biomolecule of interest. Second, the now-installed terminal alkyne is available for a subsequent bioorthogonal reaction, allowing for the attachment of a wide array of probes, tags, or drug molecules. This guide provides detailed protocols and scientific rationale for three primary bioconjugation methods utilizing this reagent.

I. Activation and Conjugation of the Carboxylic Acid Moiety

The initial step in any workflow involving this compound is the covalent attachment of the molecule to the target biomolecule, typically a protein. This is achieved by forming a stable amide bond between the carboxylic acid of the linker and primary amine groups (e.g., the ε-amino group of lysine residues or the N-terminus) on the protein.[5][6] The most common and reliable method for this transformation is the use of carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

Scientific Rationale: EDC/NHS Chemistry

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[7][8] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form a robust amide bond, releasing NHS. This two-step activation enhances the overall efficiency and yield of the conjugation reaction in aqueous buffers typically used for proteins.[9]

Protocol 1: General Procedure for EDC/NHS Activation and Protein Labeling

This protocol describes the initial labeling of a protein with this compound to introduce a terminal alkyne handle.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS or MES)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: MES Buffer (100 mM, pH 4.7-6.0) or Phosphate-Buffered Saline (PBS, 100 mM, pH 7.2-7.5)

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0) or hydroxylamine

  • Purification system: Dialysis cassette (e.g., 10K MWCO), or size-exclusion chromatography (SEC) column.

Procedure:

  • Prepare Reagents:

    • Equilibrate all reagents to room temperature.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mg/mL (~0.5 M) solutions of EDC and NHS (or Sulfo-NHS) in water or reaction buffer immediately before use. Do not store these solutions.

  • Protein Preparation:

    • Dissolve or buffer-exchange the protein into the chosen Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Activation of Carboxylic Acid:

    • In a separate microcentrifuge tube, combine the this compound stock solution with EDC and NHS solutions. A molar ratio of 1:2:5 (Acid:EDC:NHS) is a good starting point. Incubate for 15 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated NHS ester solution to the protein solution. The molar excess of the linker relative to the protein will depend on the desired degree of labeling and should be optimized empirically (start with a 10- to 20-fold molar excess).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by dialysis against PBS (or another suitable buffer) or by using a desalting/SEC column.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or by reacting the alkyne-modified protein with an azide-containing fluorescent dye followed by spectrophotometric analysis. The alkyne-modified protein is now ready for subsequent click chemistry or Sonogashira coupling reactions.

II. Application Method 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, or "Click Chemistry," is a highly robust and specific reaction between a terminal alkyne and an azide, forming a stable triazole linkage.[1][10] The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[11] A chelating ligand, such as THPTA or TBTA, is crucial for stabilizing the Cu(I) oxidation state and protecting the biomolecule from potential damage by reactive oxygen species.[11][12]

Workflow for CuAAC Bioconjugation

CuAAC_Workflow cluster_0 Step 1: Protein Modification cluster_1 Step 2: Click Reaction Protein Native Protein (-NH2 groups) AlkyneLinker 3-Chloro-4-ethynyl- 2-fluorobenzoic acid + EDC/NHS AlkyneProtein Alkyne-Modified Protein AlkyneLinker->AlkyneProtein Amide Bond Formation AzideProbe Azide-Probe (e.g., Dye, Biotin, Drug) AlkyneProtein->AzideProbe Purify & Proceed Conjugate Final Bioconjugate AzideProbe->Conjugate Triazole Formation Catalyst CuSO4 + Na-Ascorbate + THPTA Ligand Catalyst->Conjugate Catalysis

Caption: Workflow for CuAAC using the bifunctional linker.

Protocol 2: CuAAC Labeling of an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein (from Protocol 1) in an appropriate buffer (e.g., PBS)

  • Azide-containing molecule (e.g., fluorescent dye, biotin-azide)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the azide probe, typically 10 mM in DMSO or water.

    • Freshly prepare the Sodium Ascorbate solution. It oxidizes quickly in air.[10][13]

  • Prepare Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:Ligand is common. Incubate for 2-3 minutes at room temperature.[11]

  • Set up the Reaction:

    • In a reaction tube, add the alkyne-modified protein (e.g., to a final concentration of 1-5 mg/mL).

    • Add the azide probe to the desired final concentration (typically 5-10 molar equivalents over the alkyne).

    • Add the Copper/THPTA premix to a final copper concentration of 0.5-1 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.[11]

    • Gently mix the solution.

  • Incubation:

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification:

    • Purify the resulting bioconjugate from excess reagents using dialysis, SEC, or affinity chromatography (e.g., for biotinylated proteins).

ParameterRecommended RangeRationale
Protein Conc. 1-10 mg/mLHigher concentrations can increase reaction rates.
Azide Excess 5-50 molar eq.Drives the reaction to completion.
CuSO₄ Conc. 0.1-1 mMCatalytic amount; higher concentrations can risk protein damage.
THPTA:Cu Ratio 2:1 to 5:1Stabilizes Cu(I) and protects the protein.[11][12]
Na-Ascorbate Conc. 1-10 mMA stoichiometric excess is needed to keep copper reduced.
pH 6.5 - 8.0CuAAC is generally insensitive to pH in this range.[10]
Temperature 4°C - 37°CRoom temperature is typically sufficient.

III. Application Method 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications involving living cells or in vivo systems, the cytotoxicity of copper is a significant concern.[6] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.

For this workflow, the roles are reversed: the protein is labeled with an azide-functionalized benzoic acid, and the probe contains the strained alkyne.

Workflow for SPAAC Bioconjugation

SPAAC_Workflow cluster_0 Step 1: Protein Modification cluster_1 Step 2: Copper-Free Click Protein Native Protein (-NH2 groups) AzideLinker Azido-benzoic acid + EDC/NHS AzideProtein Azide-Modified Protein AzideLinker->AzideProtein Amide Bond Formation AlkyneProbe Strained Alkyne Probe (e.g., DBCO-Dye) AzideProtein->AlkyneProbe Purify & Proceed Conjugate Final Bioconjugate AlkyneProbe->Conjugate Triazole Formation (No Catalyst)

Caption: Workflow for catalyst-free SPAAC bioconjugation.

Note: While this compound is an alkyne, the SPAAC protocol requires an azide on the protein. A researcher would use an analogous molecule like 4-azidobenzoic acid for the initial protein modification.

IV. Application Method 3: Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.[14] This reaction has been adapted for bioconjugation and serves as an excellent alternative to click chemistry, particularly when an azide is not a suitable functional group for the probe molecule.[15][16] Recent advances have led to the development of copper-free Sonogashira protocols that are more amenable to biological samples.[17]

Workflow for Sonogashira Bioconjugation

Sonogashira_Workflow cluster_0 Step 1: Protein Modification cluster_1 Step 2: Cross-Coupling Protein Native Protein (-NH2 groups) AlkyneLinker 3-Chloro-4-ethynyl- 2-fluorobenzoic acid + EDC/NHS AlkyneProtein Alkyne-Modified Protein AlkyneLinker->AlkyneProtein Amide Bond Formation IodoProbe Iodoaryl-Probe (e.g., Dye, Drug) AlkyneProtein->IodoProbe Purify & Proceed Conjugate Final Bioconjugate IodoProbe->Conjugate C-C Bond Formation Catalyst Palladium Catalyst (e.g., Aminopyrimidine-Pd) Catalyst->Conjugate Catalysis

Caption: Workflow for Sonogashira cross-coupling.

Protocol 3: Copper-Free Sonogashira Coupling to an Alkyne-Modified Protein

This protocol is adapted from methodologies developed for bioorthogonal, copper-free Sonogashira coupling.[17]

Materials:

  • Alkyne-modified protein (from Protocol 1) in an appropriate buffer (e.g., PBS, pH 7.4)

  • Iodoaryl-containing probe molecule

  • Palladium catalyst (e.g., aminopyrimidine-palladium(II) complex as described in the literature[17])

  • Amine base (e.g., a water-soluble, non-nucleophilic base like 4-dimethylaminopyridine, DMAP, or a hindered base)

  • Reaction buffer (degassed)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the iodoaryl probe, typically 10-20 mM in DMSO or DMF.

    • Prepare a stock solution of the palladium catalyst in an appropriate solvent.

    • Degas all buffers by bubbling with argon or nitrogen for 20-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Set up the Reaction:

    • In an oxygen-free environment (e.g., a glove box or using Schlenk techniques), combine the alkyne-modified protein and the iodoaryl probe (typically 20-50 molar equivalents).

    • Add the amine base.

  • Initiate the Reaction:

    • Add the palladium catalyst to a final concentration of 100-300 µM.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 4-12 hours with gentle mixing, maintaining an inert atmosphere.

  • Purification:

    • Purify the final conjugate using methods described previously (dialysis, SEC) to remove the catalyst, excess probe, and other small molecules.

ParameterRecommended RangeRationale
Iodoaryl Probe Excess 20-100 molar eq.Higher excess is often needed compared to CuAAC.
Palladium Catalyst 100-500 µMA sufficient amount to ensure efficient catalysis.
Base Varies by catalyst systemRequired for the catalytic cycle.
Atmosphere Inert (Argon or N₂)Critical to prevent catalyst deactivation.
Temperature 25°C - 37°CMild heating can improve reaction kinetics.

V. Troubleshooting and Key Considerations

  • Low Labeling Efficiency:

    • Amide Coupling: Check the pH of the reaction buffer (optimal for EDC is 4.7-6.0 for activation, 7.2-8.0 for coupling). Ensure EDC/NHS reagents are fresh. Increase the molar excess of the linker.

    • Click/Sonogashira Coupling: Ensure the sodium ascorbate solution is fresh for CuAAC. For Sonogashira, ensure the system is rigorously deoxygenated.

  • Protein Precipitation:

    • This can occur if the linker or probe is not sufficiently water-soluble. Reduce the concentration of organic co-solvent (DMSO/DMF) to <10% (v/v). A water-soluble ligand like THPTA is preferred over TBTA for CuAAC.[11] Consider using a more hydrophilic PEGylated version of the linker if available.

  • Influence of Substituents:

    • The electron-withdrawing fluoro and chloro groups on the benzoic acid ring increase the acidity of the terminal alkyne's proton (lowering its pKa), which can facilitate its deprotonation and potentially enhance the rate of copper-catalyzed reactions.[3][18] These groups also make the alkyne more electrophilic, which can influence reactivity in certain contexts.[2][4]

References

  • Vertex AI Search, Grounding API Redirect. (n.d.). Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials - PMC.
  • Creative Biolabs. (n.d.). Chemical Conjugation.
  • Spandl, R. J., et al. (2006). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry. ACS Publications.
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
  • Devaraj, N. K., & Weissleder, R. (n.d.). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids.
  • Macmillan Group, Princeton University. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials.
  • Spandl, R. J., et al. (2006). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry. ACS Publications.
  • Verwilst, P., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. RSC Publishing. DOI:10.1039/C9SC04507D.
  • ResearchGate. (n.d.). Examples of reactions used for conjugation to carboxylic acids.
  • Lowe, A. B. (n.d.). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC.
  • Vector Labs. (2024). It Takes Two To Tango, Part 1: Bioconjugation.
  • BroadPharm. (n.d.). Click Chemistry Protocols.
  • Grunwald, M., et al. (2011). Two-Step Protein Labeling Utilizing Lipoic Acid Ligase and Sonogashira Cross-Coupling. Bioconjugate Chemistry. ACS Publications.
  • Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
  • Yao, J., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Terminal Alkynes in Bioconjugation.
  • Pejrone, N. A., et al. (n.d.). Utilization of alkyne bioconjugations to modulate protein function - PMC. NIH.
  • van der Vlist, J., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository.
  • Lowe, A. B. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. ACS Publications.
  • Lumiprobe. (n.d.). Click Сhemistry Labeling of Oligonucleotides and DNA.
  • Wikipedia. (n.d.). Click chemistry.
  • Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols: Click Chemistry in Drug Discovery and Development.
  • Corrales, J., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC.
  • Michigan State University Chemistry Department. (n.d.). Alkyne Reactivity.
  • Borbas, K. E., et al. (n.d.). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution.
  • Quora. (2020). Are alkynes electron withdrawing?.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorobenzoic acid 95 403-16-7.
  • BenchChem. (n.d.). Application Notes and Protocols for Amidation Reactions.
  • Ossila. (n.d.). 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7.
  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-4-FLUOROBENZOIC ACID | CAS 403-16-7.
  • Charville, H., et al. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • Aromsyn Co., Ltd. (n.d.). 137521-81-4 | Ethyl 3-chloro-4-fluorobenzoate.
  • [Source information unavailable]. (2026).
  • Borbas, K. E., et al. (n.d.). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. ResearchGate.
  • PubChem. (n.d.). 3-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 520989.
  • Lumiprobe. (n.d.). Bioconjugation reagents.
  • Harvey, C. M., et al. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC.
  • [Source information unavailable]. (n.d.).
  • Zhang, C., et al. (2020). Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation. PubMed.

Sources

Application Note: High-Fidelity Amide Coupling of 3-Chloro-4-ethynyl-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the optimized protocols for the amide coupling of 3-Chloro-4-ethynyl-2-fluorobenzoic acid (CEFBA) . This substrate presents a unique "triad of challenges" for medicinal chemists:

  • Steric/Electronic Clash: The ortho-fluoro group creates steric hindrance while simultaneously increasing the acidity of the carboxylic acid via inductive effects (

    
     shift).
    
  • Nucleophilic Vulnerability: The C2-fluorine is activated toward Nucleophilic Aromatic Substitution (

    
    ) by the para-ethynyl and ortho-carbonyl groups. Harsh conditions or aggressive nucleophiles (e.g., primary aliphatic amines) can displace the fluoride.
    
  • Alkyne Sensitivity: The terminal ethynyl group (

    
    ) is a "chemical warhead" often reserved for downstream functionalization (e.g., Sonogashira coupling or Click chemistry). It is sensitive to transition metals (Cu, Pd) and strong bases.
    

Recommendation: The T3P® (Propylphosphonic anhydride) method is designated as the primary protocol due to its mild activation profile and superior impurity rejection. HATU is retained as a secondary protocol for sterically hindered amines.

Substrate Analysis & Risk Assessment

FeatureChemical ConsequenceOperational RiskMitigation Strategy
2-Fluoro Inductive withdrawal (

); Steric bulk.
Increased acidity;

side-reaction.
Use mild bases (NMM, Pyridine); Keep

.
3-Chloro Steric buttressing of the 2-F and 4-ethynyl.Rotational restriction.Ensure adequate solvent volume (dilution).
4-Ethynyl

-electron density; Terminal proton (

).
Polymerization; Glaser coupling (homo-coupling).Strictly avoid Copper/Palladium traces; Use inert atmosphere (

/Ar).

Decision Matrix: Selecting the Coupling Reagent

Before proceeding, select the protocol based on your amine partner and scale.

CouplingDecision Start Start: Select Amine Partner IsSteric Is the Amine Sterically Hindered? (e.g., t-butyl, ortho-sub aniline) Start->IsSteric IsScale Is Scale > 5 grams? IsSteric->IsScale No (Standard Reactivity) MethodB Method B: HATU Protocol (High Potency, Chromatography Req.) IsSteric->MethodB Yes (Low Reactivity) MethodA Method A: T3P Protocol (High Purity, Easy Workup) IsScale->MethodA Yes (Scalable) IsScale->MethodA No (Convenient) MethodC Method C: Acid Chloride (Ghosez Reagent) MethodB->MethodC Fails?

Figure 1: Decision matrix for reagent selection. T3P is preferred for scalability and safety; HATU is reserved for difficult amines.

Method A: T3P Coupling (Primary Protocol)

Why this works: T3P (supplied as 50% w/w in EtOAc or DMF) activates the acid to a mixed anhydride. It is less prone to causing


 at the 2-fluoro position compared to uronium salts (HATU) because the leaving group is not a guanidine species. The by-products are water-soluble, eliminating the need for chromatography in many cases.
Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (Propylphosphonic anhydride), 50% solution in EtOAc (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous).

Step-by-Step Protocol
  • Setup: Flame-dry a reaction flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with the Acid (1.0 equiv), the Amine (1.1 equiv), and the Solvent (concentration ~0.1 M to 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv) in one portion. The solution may warm slightly.

    • Note: Pyridine is preferred over DIPEA for T3P couplings involving acid-sensitive alkynes as it buffers the system effectively without being too basic (

      
       ~5.2).
      
  • Activation: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

    • Critical: Do not add T3P rapidly; the exotherm must be controlled to protect the alkyne.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitor: Check LCMS for consumption of acid. If incomplete after 4h, add 0.5 equiv T3P and stir for 2h.

  • Workup (The "Green" Wash):

    • Dilute with EtOAc.[1]

    • Wash 2x with Water (removes T3P byproducts).

    • Wash 1x with 0.5 M HCl (removes excess pyridine/amine). Caution: Do not use strong acid if the product contains acid-sensitive groups.

    • Wash 1x with Sat.

      
        (removes unreacted benzoic acid).
      
    • Wash 1x with Brine .

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Method B: HATU Coupling (Secondary Protocol)

Why this works: HATU is a "nuclear option" for coupling. It generates a highly reactive O-azabenzotriazole active ester. Use this only if T3P fails, as the guanidinium by-product is difficult to remove without column chromatography, and the basic conditions (DIPEA) increase the risk of fluorine displacement (


).
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous).

Step-by-Step Protocol
  • Pre-Activation: Dissolve the Acid (1.0 equiv) in DMF (0.2 M) under

    
    .
    
  • Base: Add DIPEA (1.0 equiv only at this stage). Cool to 0°C.[1]

  • Coupling Agent: Add HATU (1.1 equiv). Stir at 0°C for 15–30 minutes.

    • Observation: The solution usually turns yellow/orange. This forms the activated ester.[2]

  • Amine Addition: Add the Amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Warning: Do not heat above 40°C. The combination of DIPEA + Heat + 2-Fluoro group = High risk of displacing the fluorine with the amine.

  • Workup:

    • Dilute with EtOAc/Ether (HATU byproducts are soluble in water but urea precipitates can be messy).

    • Wash 3x with Water (critical to remove DMF).

    • Wash 2x with Sat.

      
        (helps remove DMF).
      
    • Standard Brine wash, Dry, Concentrate.[1]

  • Purification: Flash chromatography is almost always required to remove tetramethylurea byproducts.

Scientific Validation & Troubleshooting

Mechanism of Action (T3P)

The T3P cycle is driven by the release of cyclic triphosphate strain. Unlike carbodiimides (EDC/DCC), it does not generate allergenic ureas.

T3PMechanism Acid Benzoic Acid (Substrate) MixedAnh Mixed Anhydride (Active Species) Acid->MixedAnh Activation Base Base (Pyridine) Base->MixedAnh T3P T3P Reagent T3P->MixedAnh Product Amide Product MixedAnh->Product Coupling Byproduct Water Soluble P-Salts MixedAnh->Byproduct Amine Amine (Nucleophile) Amine->Product

Figure 2: Simplified T3P activation pathway ensuring water-soluble byproducts.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (<40%) Steric hindrance of 2-F/3-Cl blocking approach.Switch solvent to DMF (for T3P) or use Method B (HATU). Increase reaction time to 24h.
Side Product (M+ Amine - HF)

displacement of Fluorine.
Reaction got too hot or base concentration too high. Use Pyridine instead of DIPEA. Keep at 0°C.
Black Precipitate Polymerization of Alkyne.Trace metals present. Add EDTA wash to glassware or use new stir bars. Ensure

atmosphere.
Starting Material Remains Acid deactivation.The 2-F group makes the acid stronger, so the salt form is very stable. Ensure enough equivalents of T3P are used to drive equilibrium.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Chemical Reviews.[4] Context: Comprehensive review establishing T3P as a preferred reagent for scale-up and difficult substrates.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Context: Mechanistic comparison of HATU vs. Anhydride methods.

  • Archimica (Now Euticals).T3P (Propylphosphonic Anhydride) Application Guide. Context: Technical data on T3P workup efficiency and solubility of byproducts.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] Journal of the American Chemical Society. Context: Foundational paper for HATU chemistry.

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Ethynyl Fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for incorporating ethynyl fluorobenzoic acid derivatives (specifically 4-ethynyl-3-fluorobenzoic acid) into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

These derivatives serve as high-value dual-modal probes :

  • 
    F NMR Reporter:  The fluorine atom provides a sensitive, background-free NMR signal for studying protein-peptide interactions and conformational dynamics [1].[1][2]
    
  • Bioorthogonal Handle: The ethynyl (alkyne) group enables downstream conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry) [2].

Because benzoic acid derivatives lack an


-amino group, they function as chain terminators  (N-terminal capping) or side-chain modifiers  (on Lysine/Ornithine). This protocol addresses specific challenges regarding solubility, coupling efficiency of electron-deficient aromatic acids, and cleavage stability.

Strategic Experimental Design

Chemical Logic & Causality
  • Steric & Electronic Factors: The fluorine atom at the ortho position to the ethynyl group (in 3-fluoro-4-ethynyl motifs) induces electronic withdrawal, potentially reducing the nucleophilicity of the alkyne but enhancing the acidity of the benzoic acid. This requires optimized activation protocols (HATU/HOAt) to prevent sluggish coupling.

  • Cleavage Stability: Terminal alkynes are generally stable in Trifluoroacetic Acid (TFA). However, carbocations generated from protecting groups (e.g., Trt, tBu) can electrophilically attack the alkyne

    
    -system. High-scavenger cocktails  are non-negotiable to prevent alkylation byproducts.
    
  • Solubility: Fluorinated aromatic rings are hydrophobic. The building block must be dissolved in polar aprotic solvents (DMF/NMP) at lower concentrations than standard amino acids to prevent precipitation during the coupling cycle.

Reagent Selection Table
Reagent CategoryRecommended SpecificationRationale
Resin Rink Amide (0.5–0.7 mmol/g)Ideal for C-terminal amides; moderate loading prevents aggregation of hydrophobic sequences.
Coupling Agent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Superior activation for aromatic carboxylic acids compared to HBTU/DIC.
Base DIPEA (Diisopropylethylamine)Non-nucleophilic base; essential for HATU activation.
Solvent DMF (Dimethylformamide)Standard SPPS solvent; NMP recommended if the sequence is aggregation-prone.
Scavengers TIS (Triisopropylsilane), Water, DODTTIS is critical for quenching cations that could attack the alkyne.

Detailed Protocol: Fmoc-SPPS Assembly

Pre-Synthesis Preparation
  • Resin Swelling: Weigh appropriate Rink Amide resin into the reaction vessel. Swell in DCM for 20 minutes, then wash with DMF (

    
     min).
    
  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min and 
    
    
    
    min). Wash with DMF (
    
    
    min).
Peptide Chain Elongation

Standard Fmoc-amino acid coupling cycles are performed until the N-terminal residue (or the Lysine intended for side-chain modification) is deprotected.

Coupling of Ethynyl Fluorobenzoic Acid (EFBA)

Note: This step assumes EFBA is used as an N-terminal cap. If modifying a Lysine side chain, ensure the Lysine was incorporated with an orthogonal protecting group (e.g., Fmoc-Lys(Mtt)-OH) that has been selectively removed prior to this step.

Reagents:

  • EFBA: 3.0 equivalents (relative to resin loading).

  • HATU: 2.9 equivalents.

  • DIPEA: 6.0 equivalents.

  • Solvent: Anhydrous DMF (Minimum volume to cover resin).

Procedure:

  • Activation: Dissolve EFBA and HATU in DMF. Add DIPEA. Shake/vortex for 30 seconds to pre-activate the carboxylic acid. Color change to yellow/orange is normal.

  • Coupling: Add the activated solution to the resin-bound peptide.

  • Incubation: Shake at room temperature for 2 to 4 hours .

    • Expert Insight: Aromatic acids couple slower than aliphatic amino acids. Extended time ensures completion.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling. Re-couple using PyAOP or repeat HATU step.

    • Colorless/Yellow beads: Complete coupling.

  • Washing: Drain and wash with DMF (

    
     min) and DCM (
    
    
    
    min).
Cleavage and Isolation

Cocktail Formulation (Reagent K derivative):

  • TFA: 92.5%

  • TIS (Triisopropylsilane): 2.5%

  • Water: 2.5%[3]

  • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Use only if Cys/Met are present; otherwise increase Water/TIS).

Procedure:

  • Add cleavage cocktail to the resin (10 mL per 1 g resin).

  • Shake for 2.5 hours at room temperature.

  • Precipitate the filtrate into cold diethyl ether (

    
    ).
    
  • Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet

    
     with fresh cold ether.
    
  • Dissolve pellet in

    
     Acetonitrile/Water and lyophilize.
    

Workflow Visualization

The following diagram illustrates the decision logic for incorporating the probe either at the N-terminus or on a side chain.

SPPS_Workflow Start Start: Resin Preparation Chain Fmoc-SPPS Chain Elongation Start->Chain Decision Target Position? Chain->Decision N_Term Remove N-terminal Fmoc Decision->N_Term N-Terminus Side_Chain Selectively Remove Lys(Mtt/ivDde) Decision->Side_Chain Side Chain (Lys) Couple_N Couple EFBA (HATU/DIPEA) 3-4 Hours N_Term->Couple_N Wash Extensive Washing (DMF/DCM) Couple_N->Wash Couple_Side Couple EFBA to Lysine Epsilon-Amine Side_Chain->Couple_Side Couple_Side->Wash Cleavage TFA Cleavage (High Scavenger Load) Wash->Cleavage Finish Lyophilization & HPLC Cleavage->Finish

Caption: Workflow for site-selective incorporation of ethynyl fluorobenzoic acid during SPPS.

Analytical Validation & Troubleshooting

Quality Control Metrics

Upon isolation, the peptide must be validated. The ethynyl fluorobenzoic moiety introduces specific spectral signatures.

MethodExpected Observation
ESI-MS Mass shift corresponding to the probe (e.g., +146 Da for 4-ethynyl-3-fluorobenzoyl, calc. based on structure).
HPLC Significant retention time shift (hydrophobic shift) compared to the non-capped peptide.

F NMR
Distinct singlet (if symmetrical) or multiplet around -100 to -120 ppm (vs. CFCl

), depending on the specific isomer [3].
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance or electronic deactivation of the benzoate.Switch to HOAt/HATU (1:1) or generate the Acid Chloride (using Thionyl Chloride) for difficult couplings [4].
Alkyne Hydration Side reaction during TFA cleavage (formation of ketone).Ensure TFA is fresh and anhydrous. Keep cleavage time under 3 hours.
Precipitation Hydrophobicity of the fluorinated probe.Dissolve EFBA in NMP or add 10% DMSO to the coupling mixture.

Applications in Drug Discovery

F NMR Screening

The incorporated fluorine atom acts as a sensitive environmental probe.

  • Experiment: Titrate the target protein into a solution of the EFBA-labeled peptide.

  • Readout: Monitor the

    
    F chemical shift (
    
    
    
    ) and linewidth. Binding events typically cause line broadening and chemical shift perturbations due to changes in the local electronic environment [5].
Click Chemistry Conjugation

The ethynyl group allows the peptide to be "clicked" to azides (e.g., Azide-PEG-Biotin or Azide-Fluorophore).

  • Protocol: React purified peptide (1 eq) with Azide-Tag (1.2 eq), CuSO

    
     (0.5 eq), and Sodium Ascorbate (2 eq) in Water/tBuOH (1:1) for 1 hour.
    

References

  • Advanced Science News. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI.[4][5] Small.[5][6] Link

  • GenScript. (2024). Three Inventive Biomedical Applications for Synthetic Peptides.Link

  • National Institutes of Health (NIH). (2000). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. PubMed. Link

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[7]Link

  • Royal Society of Chemistry. (2019). 19F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3.[2] Chemical Communications.[2][8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Yields with Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving electron-deficient aryl halides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your experiments are both successful and well-understood.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: My reaction is complete, but the yield is low and I see significant amounts of a symmetrical di-yne byproduct (Glaser-Hay coupling). What's happening and how can I fix it?

Root Cause Analysis:

The formation of a symmetrical di-yne (homocoupling) of your terminal alkyne is a classic side reaction in Sonogashira couplings, known as the Glaser-Hay coupling.[1][2] This side reaction is often promoted by the copper(I) co-catalyst in the presence of an oxidant (like air). While electron-deficient aryl halides are generally more reactive towards the desired cross-coupling, certain conditions can still favor the undesired homocoupling pathway.

Troubleshooting Workflow:

start Low Yield & High Glaser-Hay Product check_atmosphere 1. Verify Inert Atmosphere (Degas Solvents, Purge with N2/Ar) start->check_atmosphere Is the reaction rigorously oxygen-free? check_cu 2. Reduce Copper Catalyst Loading (Try 0.1-0.5 mol%) check_atmosphere->check_cu Yes cu_free 3. Switch to Copper-Free Conditions check_cu->cu_free Still observing homocoupling? check_base 4. Evaluate Base Choice cu_free->check_base If yield is still low

Caption: Troubleshooting workflow for Glaser-Hay side product formation.

Step-by-Step Solutions:

  • Ensure Rigorous Exclusion of Oxygen: The Glaser-Hay coupling is often oxygen-promoted. Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and that the reaction is maintained under a positive pressure of nitrogen or argon.[3]

  • Minimize Copper(I) Catalyst Loading: While catalytic in the Sonogashira cycle, excess copper(I) can significantly promote homocoupling. Reduce the CuI loading to the minimum required for efficient catalysis, often in the range of 0.1-1.0 mol%.

  • Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser-Hay coupling is to remove the copper co-catalyst entirely.[4][5] Copper-free Sonogashira reactions are well-established and particularly effective for reactive electron-deficient aryl halides.[6][7]

    • Typical Copper-Free System: A common approach involves a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand in the presence of an amine base.[6] Tetrabutylammonium acetate (TBAA) has also been reported as an effective base in amine-free protocols.[6]

Issue 2: My reaction with an electron-deficient aryl bromide or chloride is sluggish or stalls completely. I thought these were supposed to be more reactive?

Root Cause Analysis:

While electron-deficient aryl halides are electronically activated towards oxidative addition (the rate-determining step), other factors can impede the reaction.[1] The general reactivity trend is Ar-I > Ar-OTf ≥ Ar-Br >> Ar-Cl.[1][8][9] Aryl bromides and especially chlorides require more forcing conditions than iodides. Stalling can be due to catalyst deactivation, insufficient temperature, or an inappropriate ligand for the specific substrate.

Troubleshooting Workflow:

start Stalled Reaction with Aryl-Br/Cl check_temp 1. Increase Reaction Temperature (e.g., 80-120 °C) start->check_temp Is the temperature adequate for C-Br/Cl activation? check_ligand 2. Switch to a More Electron-Rich/Bulky Ligand check_temp->check_ligand Still no progress? check_pd_source 3. Evaluate Palladium Precatalyst check_ligand->check_pd_source Still stalled? check_base_solvent 4. Re-evaluate Base/Solvent System check_pd_source->check_base_solvent

Caption: Troubleshooting workflow for stalled reactions with less reactive halides.

Step-by-Step Solutions:

  • Increase the Reaction Temperature: Aryl bromides often require heating to facilitate oxidative addition.[10] Reactions are commonly run at temperatures ranging from 60 °C to 120 °C. For very unreactive aryl chlorides, microwave irradiation can be an effective method to achieve the necessary temperatures and shorten reaction times.[11]

  • Employ a More Effective Ligand: Standard ligands like PPh₃ may not be sufficient for activating C-Br and C-Cl bonds. Switching to more electron-rich and bulky phosphine ligands can dramatically accelerate the rate-limiting oxidative addition step.[1][12]

Ligand TypeExamplesRationale for Use with Electron-Deficient Aryl-Br/Cl
Bulky, Electron-Rich Monophosphines XPhos, SPhos, RuPhosPromote the formation of the active 14-electron Pd(0) species and accelerate oxidative addition.[1][12]
Bidentate Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Can provide greater stability to the palladium center, especially at higher temperatures.[10]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable and highly active palladium complexes capable of activating aryl chlorides.[12]
  • Check Your Palladium Source and Base: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. The amine base often facilitates this reduction.[13] Ensure your amine base is pure and dry; distillation may be necessary as oxidized amines can inhibit the reaction.[3] For difficult couplings, a stronger, non-coordinating inorganic base like Cs₂CO₃ or K₃PO₄ can be beneficial, particularly in copper-free systems.[14][15]

Issue 3: I am observing the formation of an enyne byproduct. Where is this coming from?

Root Cause Analysis:

The formation of an enyne byproduct can arise from a competitive reaction pathway where the alkyne undergoes carbopalladation followed by β-hydride elimination. This is more likely to occur under certain conditions, particularly in copper-free systems.

Preventative Measures:

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired reductive elimination and the undesired carbopalladation pathway. Screening different ligands may be necessary.

  • Reaction Conditions: Carefully controlling the reaction temperature and concentration can help to disfavor the pathway leading to the enyne byproduct.

  • Copper Co-catalyst: In some instances, the classic Sonogashira conditions with a copper(I) co-catalyst can suppress this side reaction by ensuring the transmetalation of the copper acetylide is rapid.[16]

Frequently Asked Questions (FAQs)

Q1: Do I always need a copper co-catalyst for coupling with electron-deficient aryl halides?

No, and in many cases, it is advantageous to omit it. Electron-deficient aryl halides are highly reactive towards oxidative addition. This high reactivity often allows for efficient coupling under copper-free conditions, which completely eliminates the risk of Glaser-Hay homocoupling.[4][5][6]

Q2: What is the best base to use for these couplings?

The choice of base is critical.

  • Amine Bases (e.g., Et₃N, DIPEA, Piperidine): These are the most common bases. They serve a dual role: neutralizing the HX byproduct and acting as a solvent or co-solvent.[13] The amine must be of high purity.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often used in copper-free protocols, particularly with less reactive aryl halides (bromides and chlorides).[14][15] They can be advantageous when the amine base might participate in side reactions.

  • Tetrabutylammonium Acetate (TBAA or Bu₄NOAc): This has been shown to be a highly effective base for ligand-, copper-, and amine-free Sonogashira reactions at room temperature.[6]

Q3: How does the electron-withdrawing group on the aryl halide affect the reaction?

Electron-withdrawing groups increase the electrophilicity of the carbon-halogen bond, which accelerates the rate-limiting oxidative addition of the Pd(0) catalyst.[1][5] This is why electron-deficient aryl halides are generally more reactive than their electron-rich counterparts. One study noted that phenyl rings with electron-withdrawing groups gave higher yields compared to those with electron-donating groups.[14]

Q4: What is the generally accepted catalytic cycle for the Sonogashira reaction?

The reaction is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][12]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)-X (L)₂ Pd0->Pd_add Oxidative Addition Ar-X Pd_trans Ar-Pd(II)-C≡CR' (L)₂ Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Ar-C≡CR' CuX Cu-X Cu_alkyne Cu-C≡CR' CuX->Cu_alkyne Base, H-C≡CR' Cu_alkyne->Pd_add Cu_alkyne->CuX

Caption: The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction.

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. Finally, reductive elimination yields the desired aryl-alkyne product and regenerates the Pd(0) catalyst.[13]

  • Copper Cycle: The terminal alkyne is deprotonated by the base, and the resulting acetylide reacts with the Cu(I) salt to form a copper acetylide intermediate. This species is the active nucleophile for the transmetalation step with the palladium center.[17]

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of an Electron-Deficient Aryl Bromide

This protocol is adapted for a moderately reactive electron-deficient aryl bromide using a bulky phosphine ligand.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the electron-deficient aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Add K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with argon or nitrogen. Repeat this process three times.

    • Add degassed toluene (5 mL) via syringe.

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Execution and Monitoring:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]

  • Sonogashira coupling in natural product synthesis. (2014). ResearchGate. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2012). PubMed. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. (2021). ACS Publications. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). ACS Publications. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. ResearchGate. [Link]

  • Sonogashira Coupling. (2020). YouTube. [Link]

  • Sonogashira coupling. (2019). YouTube. [Link]

  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles. (2017). RSC Publishing. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. [Link]

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. ResearchGate. [Link]

  • The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]

Sources

Troubleshooting decarboxylation of fluorobenzoic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Center for Fluorine Chemistry & Process Safety .

Current Status: Operational | Severity: High (Irreversible Yield Loss)

Welcome to the technical support hub. This guide addresses the thermal instability of fluorobenzoic acids (FBAs), specifically the tendency for protodecarboxylation (loss of


 replaced by 

) during synthesis and purification.

Unlike non-fluorinated benzoic acids, FBAs possess unique electronic environments that alter their stability profiles. This guide moves beyond generic advice to address the specific ortho-fluorine effects and solvent-mediated decomposition pathways.

Module 1: The Diagnostic Hub

"Is my compound decarboxylating or decomposing?"

Before altering your protocol, confirm the issue. Decarboxylation is often silent (no color change) but chemically catastrophic.

Quick-Check: Spectral Signatures
MethodNormal Fluorobenzoic Acid Decarboxylated Byproduct (Fluorobenzene deriv.)

H NMR
Broad singlet (

ppm) for

.
Disappearance of

.[1] Appearance of a new aromatic proton (often a triplet or multiplet due to

coupling).

F NMR
Distinct shifts. Ortho-F signals are deshielded by the carbonyl.Significant upfield shift (shielding) of ortho-F signals due to loss of the electron-withdrawing carbonyl.
LRMS (ESI-)

peak is dominant.
Loss of M-44 peak. Often invisible in ESI(-) due to lack of acidic protons.
TLC Low

, streaks on silica (acidic).
High

, distinct spot (non-polar).
Common Scenario

"I heated my 2,6-difluorobenzoic acid in DMSO/Base for a nucleophilic substitution, and the product disappeared."

Diagnosis: You likely triggered anionic decarboxylation . The electron-withdrawing fluorine atoms stabilize the intermediate aryl anion, facilitating the loss of


, especially in polar aprotic solvents that strip cations from the carboxylate.

Module 2: Mechanistic Deep Dive

"Why is Fluorine the Culprit?"

To fix the problem, you must understand the Anionic Trap . While electron-rich acids (like methoxybenzoic acid) decarboxylate via an acid-catalyzed mechanism (


), fluorobenzoic acids  (especially polyfluorinated ones) are prone to base-mediated/thermal decarboxylation  via the carboxylate anion.
The Mechanism: Anionic Decarboxylation

Fluorine is highly electronegative. When located ortho or para, it withdraws electron density, which paradoxically stabilizes the negative charge that develops on the ring after


 leaves.
  • The Danger Zone: Polar Aprotic Solvents (DMSO, DMF, DMAc, NMP).

  • The Trigger: Heat (

    
    ) + Base (
    
    
    
    ,
    
    
    , or amine bases).

DecarboxylationMechanism Reactant Fluorobenzoic Acid (R-COOH) Anion Carboxylate Anion (R-COO⁻) Reactant->Anion Deprotonation Base Base/Heat TS Transition State (C-C bond lengthening) Anion->TS Polar Aprotic Solvent (Separates ion pair) ArylAnion Aryl Anion Intermediate (Stabilized by F) TS->ArylAnion - CO₂ Product Decarboxylated Product (R-H) + CO₂ ArylAnion->Product + H⁺ (from solvent/workup)

Figure 1: The anionic decarboxylation pathway prevalent in fluorinated benzoic acids. Note that polar aprotic solvents accelerate this by solvating the cation, leaving the carboxylate "naked" and reactive.

Module 3: Synthesis Troubleshooting

"How do I activate the acid without losing it?"

Scenario A: Acid Chloride Synthesis

The Problem: Refluxing 2,6-difluorobenzoic acid in thionyl chloride (


, bp 

) often leads to degradation. The ortho-fluorines create steric strain that is relieved by decarboxylation.

The Fix: The "Catalytic Vilsmeier" Protocol Do not use heat. Use Oxalyl Chloride with DMF catalysis at room temperature.

  • Dissolve: Suspend FBA (1.0 equiv) in anhydrous DCM (0.5 M).

  • Catalyst: Add catalytic DMF (2-3 drops per 10 mmol). Crucial: This forms the Vilsmeier reagent, allowing reaction at

    
    .
    
  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at

    
    .
    
  • Monitor: Stir at RT until gas evolution ceases (1-2 h).

  • Workup: Evaporate volatiles at reduced pressure and low heat (<30°C) . Do not distill the residue at high vacuum/high heat.

Scenario B: Esterification/Amidation

The Problem: Using carbodiimides (EDC/DCC) with DMAP. The Risk: DMAP can form an acyl-pyridinium species that is susceptible to decarboxylation if the reaction stalls.

The Fix: Mixed Anhydrides or HATU

  • Method: Use Ethyl Chloroformate / NMM (N-methylmorpholine) to form the mixed anhydride at

    
    , then add the amine/alcohol.
    
  • Why? The reaction is fast and occurs at sub-ambient temperatures, kinetically preventing the thermal decarboxylation pathway.

Module 4: Process Safety & Optimization

"What are the safe operating limits?"

Use this decision tree to determine if your conditions are safe for Fluorobenzoic Acids.

TroubleshootingFlow Start Start: Reaction Planning SubstCheck Is FBA 2,6-substituted? Start->SubstCheck SolventCheck Solvent System? SubstCheck->SolventCheck No (e.g., 4-F-Benzoic) TempCheck Temperature > 60°C? SubstCheck->TempCheck Yes (e.g., 2,6-Difluoro) Safe Proceed (Low Risk) SolventCheck->Safe Non-polar / Acidic (DCM/Toluene) Caution Caution: Monitor CO₂ evolution SolventCheck->Caution Protic (MeOH/EtOH) Danger STOP: High Decarboxylation Risk SolventCheck->Danger Polar Aprotic + Base (DMSO/DMF) TempCheck->SolventCheck No TempCheck->Danger Yes

Figure 2: Risk assessment workflow for processing fluorobenzoic acids.

Critical Solvent & Temperature Data
ParameterSafe Zone Danger Zone Reasoning
Solvent DCM, Toluene, THF, AcetonitrileDMSO, DMF, NMP, DMAc Polar aprotic solvents solvate cations, leaving the carboxylate "naked" and prone to fragmentation [1].
pH Acidic to NeutralBasic (pH > 9) Base generates the carboxylate anion, the precursor to decarboxylation in FBAs [2].
Catalysts None or Lewis AcidsCu(I), Ag(I), Pd(II) Transition metals (especially Copper) catalyze decarboxylation to form aryl-metal species [3].
Temp


Activation energy for pentafluorobenzoic acid decarboxylation is ~157 kJ/mol, but this barrier drops significantly in basic/polar media [4].

References

  • Effect of Solvent on Decarboxylation

    • Source: Lindley, J. et al. "Copper-assisted nucleophilic substitution of aryl halogen." Tetrahedron, 1984.
    • Relevance: Establishes the danger of polar aprotic solvents in stabilizing anionic intermedi
  • Decarboxylative Fluorination Mechanisms

    • Source: Xu, P. et al. "Copper-Catalyzed Fluorination of 2-Pyridyl Aryl Bromides." Journal of the American Chemical Society, 2021.[2] (Contextualizes metal-mediated decarboxylation).

    • Relevance: Discusses the stability of aryl-metal intermediates derived
  • Kinetics of Polyfluorobenzoic Acids

    • Source: Chatzieustratiou, D. et al. "Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid." Industrial & Engineering Chemistry Research, 2013.[3]

    • Relevance: Provides specific activation energy data ( ) and confirms first-order kinetics in aqueous media.
  • Thermal Stability of 2,6-Difluorobenzoic Acid

    • Source: Sigma-Aldrich / Merck Safety D
    • Relevance: Confirms melting point (157-161°C) but notes instability in solution.

Sources

Purification of 3-Chloro-4-ethynyl-2-fluorobenzoic acid by reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Guide Ticket Subject: Purification of 3-Chloro-4-ethynyl-2-fluorobenzoic acid (CEFBA) Ticket ID: #RP-HPLC-CEFBA-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are dealing with a poly-functionalized aromatic acid .[1] Successful purification requires balancing three competing chemical behaviors:

  • Acidity (Benzoic Acid): Requires pH control to prevent peak tailing.[1][2]

  • Lipophilicity (Halogens): The Chloro- and Fluoro- groups increase retention on C18 but require specific selectivity tuning.[1]

  • Reactivity (Alkyne): The ethynyl group is a "silent risk."[1] It is stable under standard conditions but susceptible to metal-catalyzed hydration (forming a ketone) or oxidation.[1]

PropertyValue (Est.)Implications for HPLC
pKa ~2.8 – 3.2Critical: Mobile phase pH must be < 2.5 to suppress ionization and ensure sharp peaks.[1]
LogP ~2.5 – 3.0Moderate hydrophobicity.[1] Standard C18 is suitable, but Phenyl-Hexyl offers better selectivity.[1]
UV Max ~230–254 nmStrong UV absorption due to the conjugated aromatic system.[1]
Risks Alkyne hydrationAvoid trace metals (Fe, Cu) in the flow path; use high-purity solvents.[1]

Method Development Workflow (The Setup)

Do not start with a generic gradient. Use this logic-gated process to establish your baseline method.

MethodDev Start Start: Method Dev ColumnSel 1. Column Selection Start->ColumnSel MobilePhase 2. Mobile Phase pH ColumnSel->MobilePhase C18 (Base) Screen 3. Gradient Screening MobilePhase->Screen Acidic (pH 2.0) Decision Resolution > 1.5? Screen->Decision ScaleUp Proceed to Prep Decision->ScaleUp Yes AltSelectivity Switch to PFP / Phenyl Decision->AltSelectivity No (Co-elution) AltSelectivity->Screen Re-test

Figure 1: Logic gate for establishing the initial purification method.

Standard Operating Procedure (SOP)
  • Stationary Phase:

    • Primary: C18 (End-capped). The high carbon load provides retention for the lipophilic halogens.

    • Alternative:Pentafluorophenyl (PFP) or Phenyl-Hexyl .[1] These phases engage in

      
       interactions with the aromatic ring and offer unique selectivity for halogenated compounds (fluorine-fluorine interactions).[1]
      
  • Mobile Phase (MP):

    • MP A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[1] Note: TFA is preferred for UV detection (sharper peaks); FA is required if MS detection is used.[1]

    • MP B: Acetonitrile + 0.1% TFA/FA.[1]

  • Gradient:

    • Start: 5% B (Hold 1 min) → Ramp to 95% B over 20 mins.

    • Why? The ethynyl and halogen groups make the molecule "sticky." You need a high %B flush to ensure no carryover.[1]

Troubleshooting Center (The "Fix")

Below are the specific "Support Tickets" users file for this molecule, along with the resolved engineering solutions.

Ticket #101: Severe Peak Tailing
  • Symptom: The main peak has a tailing factor (

    
    ) > 1.5.[1]
    
  • Root Cause: Silanol Activity. The carboxylic acid moiety is partially ionizing at neutral pH, interacting with residual silanols on the silica support.[1]

  • Resolution:

    • Acidify: Ensure Mobile Phase pH is at least 2 units below the pKa . For this molecule (pKa ~3.0), your mobile phase must be pH ≤ 2.[2]0. Increase TFA to 0.1% or even 0.2%.[1]

    • Salt Additive: If using Formic Acid (weaker), add 10-20 mM Ammonium Formate to increase ionic strength and mask silanols.[1]

Ticket #102: "Ghost" Peak Appearance (Alkyne Instability)
  • Symptom: A small peak appears before the main peak (more polar) and grows over time in the fraction collector.[1]

  • Root Cause: Alkyne Hydration. The ethynyl group (

    
    ) can hydrate to form a methyl ketone (
    
    
    
    ) in the presence of trace metal ions (acting as Lewis acids) and water.[1]
  • Resolution:

    • Passivation: Ensure your LC system is passivated.[1] If using older stainless steel systems, flush with 30% Phosphoric acid (off-column) to remove iron oxides.[1]

    • Solvent Purity: Use HPLC-grade solvents. Avoid "old" water sitting in carboys which may leach ions from glass.[1]

    • Workup Speed: Do not leave fractions in acidic aqueous solution for days. Lyophilize or extract immediately.

Ticket #103: Solubility Issues (Precipitation)
  • Symptom: Pressure spikes upon injection; poor recovery.[1]

  • Root Cause: The molecule is hydrophobic (Cl/F/Ethynyl) and crystallizes in high-water mobile phases.[1]

  • Resolution:

    • Sandwich Injection: Draw a small plug of DMSO, then your sample, then DMSO.

    • Diluent Match: Dissolve the sample in 50:50 Water:ACN (if possible) rather than 100% DMSO to prevent "solvent shock" at the column head.

Scale-Up & Fraction Collection

When moving from analytical to preparative scale, the rules change.

PrepWorkflow Load 1. Loading Study Overload Check for Overload Load->Overload Overload->Load Fronting? Reduce Conc. Collect 2. Fraction Trigger Overload->Collect Touching Bands? Use Shaving Workup 3. Post-Run Workup Collect->Workup Slope Detection Final Pure Solid Workup->Final Lyophilization (Cold)

Figure 2: Preparative workflow emphasizing careful workup for alkyne stability.

  • Loading Strategy: Because of the halogens, the molecule has low solubility in the mobile phase.

    • Recommendation: Use DMSO as the injection solvent.[1] Limit injection volume to <1% of the column volume to prevent "breakthrough" (where the sample travels faster than the eluent).

  • Fraction Triggers:

    • Use Slope Detection rather than Level Detection. This ensures you collect the entire peak even if the baseline drifts due to the gradient.

  • Post-Purification (Critical):

    • Do not rotovap at high heat (>40°C). The combination of heat + acid (TFA) + alkyne can induce degradation.[1]

    • Preferred: Freeze and Lyophilize (Freeze-dry).[1]

Frequently Asked Questions (FAQ)

Q: Can I use a basic mobile phase (High pH) to ionize the acid and improve solubility? A: Technically yes, but risky. While high pH (using Ammonium Hydroxide) would deprotonate the carboxylic acid (


) and improve water solubility, silica-based columns degrade above pH 8.0 (unless using hybrid particles). Furthermore, alkynes can be sensitive to strong bases (potential for polymerization). Stick to acidic conditions  for stability and column longevity.[1]

Q: I see a split peak. Is it an isomer? A: Unlikely. This compound does not have stereocenters.[1] A split peak usually indicates:

  • Sample solvent mismatch: Injection solvent is too strong (e.g., 100% DMSO on a high-water start).[1]

  • Column Overload: You injected too much mass.[1]

  • Atropisomerism: (Rare but possible) Restricted rotation due to the bulky Chlorine and Fluorine neighbors, though usually these interconvert fast at room temperature.[1] Fix: Run the column at 40°C.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (The authoritative text on RP-HPLC mechanisms and pKa effects).

  • McCalley, D. V. (2010).[1] "Analysis of the ionogenic compounds in the pharmaceutical industry." Journal of Chromatography A, 1217(6), 858-880. Link (Detailed mechanisms on silanol interactions with acidic analytes).[1]

  • Dolan, J. W. (2006).[1] "PH-Dependent Retention: The pKa." LCGC North America, 24(5).[1] Link (Practical guide to pH selection for ionizable compounds).

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Validation & Comparative

Comparative IR Spectrum Analysis: Predicting the Alkyne Stretch in 3-Chloro-4-ethynyl-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

As a Senior Application Scientist, this guide provides an in-depth analysis of the infrared (IR) spectrum of terminal alkynes, with a specific focus on predicting and interpreting the alkyne stretching vibrations in the complex, multi-substituted aromatic compound, 3-Chloro-4-ethynyl-2-fluorobenzoic acid. In the absence of a readily available experimental spectrum for this specific molecule, this guide employs a comparative approach, leveraging data from structurally related compounds to provide a robust predictive analysis. This guide is designed to assist researchers in identifying key spectral features, understanding the influence of substituents on vibrational frequencies, and selecting the appropriate sample preparation techniques for accurate Fourier-transform infrared (FTIR) spectroscopic analysis.

The Vibrational Signature of Terminal Alkynes: A Primer

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. The frequency of these vibrations is dependent on the bond strength and the masses of the connected atoms.

For terminal alkynes, two characteristic stretching vibrations are of primary diagnostic importance[1][2][3]:

  • ≡C-H Stretch: This vibration corresponds to the stretching of the carbon-hydrogen bond of the terminal alkyne. It typically appears as a sharp, strong absorption band in the region of 3330-3270 cm⁻¹ [4]. Its high frequency is a direct consequence of the strong sp-hybridized C-H bond.

  • C≡C Stretch: The stretching of the carbon-carbon triple bond gives rise to a sharp, but generally weaker, absorption in the range of 2260-2100 cm⁻¹ [1][4]. The intensity of this band is highly dependent on the change in dipole moment during the vibration. In symmetrical or near-symmetrical internal alkynes, this peak can be very weak or absent altogether[5].

Substituent Effects on Alkyne Vibrational Frequencies

The electronic environment surrounding the alkyne moiety significantly influences the precise frequencies of the ≡C-H and C≡C stretching vibrations. Substituents on an aromatic ring can exert both inductive and resonance effects, altering the electron density distribution within the molecule and, consequently, the bond strengths of the alkyne group.

In the case of This compound , the ethynyl group is attached to a benzene ring bearing three substituents with distinct electronic properties:

  • Chloro (-Cl) and Fluoro (-F) groups: Both are electronegative halogens that exert a strong electron-withdrawing inductive effect (-I). They also possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density from the ring.

  • Carboxylic acid (-COOH) group: This group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R).

The cumulative effect of these three electron-withdrawing groups is expected to decrease the electron density in the aromatic ring and, by extension, in the C≡C and ≡C-H bonds of the ethynyl substituent. This withdrawal of electron density generally leads to a slight increase in the vibrational frequencies (a shift to higher wavenumbers) of both the C≡C and ≡C-H stretches.

A Comparative Analysis with Structurally Related Compounds

To build a predictive model for the IR spectrum of this compound, it is instructive to compare the known alkyne stretching frequencies of simpler, related molecules.

Compound≡C-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)Substituent Effects
Phenylacetylene ~3300 - 3325~2100 - 2117Unsubstituted phenyl ring. Serves as a baseline.
4-Fluorophenylacetylene ~3323 - 3341~2110Fluorine is a weak electron-withdrawing group (inductive effect). A slight increase in frequency is expected and observed.
4-Chlorophenylacetylene ~3320~2108Chlorine is also a weak electron-withdrawing group, with an effect similar to fluorine.
4-Ethynylbenzoic acid ~3295~2105The carboxylic acid is a strong electron-withdrawing group, which should increase the frequency. However, intermolecular hydrogen bonding in the solid state can broaden and shift the ≡C-H stretch to a lower frequency.
This compound (Predicted) ~3310 - 3340 ~2115 - 2130 The combined strong electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups are predicted to cause a noticeable shift to higher wavenumbers for the C≡C stretch. The ≡C-H stretch will also likely be at a higher frequency, though potentially broadened by hydrogen bonding from the carboxylic acid.

Note: The exact frequencies can vary slightly depending on the sample phase (solid, liquid, gas) and the method of measurement.

Based on this comparative analysis, for this compound, we can predict a C≡C stretching vibration that is shifted to a higher wavenumber compared to phenylacetylene, likely in the 2115-2130 cm⁻¹ range. The ≡C-H stretch is also anticipated to be at a relatively high frequency, likely between 3310 and 3340 cm⁻¹ , although it may be broadened due to intermolecular hydrogen bonding involving the carboxylic acid group.

Experimental Protocols for Solid-Phase FTIR Analysis

For a solid sample such as this compound, proper sample preparation is critical for obtaining a high-quality IR spectrum. The two most common methods are the Potassium Bromide (KBr) pellet technique and the Nujol mull.

Method 1: The KBr Pellet Technique

This method is often preferred for obtaining an interference-free spectrum as KBr is transparent in the mid-IR region.

Experimental Workflow for KBr Pellet Preparation

KBr_Pellet_Workflow A Grind 1-2 mg of sample B Add ~200 mg of dry KBr powder A->B C Mix and grind to a fine powder B->C D Transfer to pellet die C->D E Apply pressure (8-10 tons) D->E F Obtain transparent pellet E->F G Analyze in FTIR F->G

Caption: KBr Pellet Preparation Workflow

Step-by-Step Protocol:

  • Drying: Dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which has strong IR absorptions. Store the dried KBr in a desiccator.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample until it is a fine, uniform powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering.

  • Mixing: Add approximately 200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.

  • Pellet Inspection: A good KBr pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or uneven pressure.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Method 2: The Nujol Mull Technique

This is a simpler and faster method, but the spectrum will contain interfering peaks from the mulling agent (Nujol, a mineral oil).

Experimental Workflow for Nujol Mull Preparation

Nujol_Mull_Workflow A Grind 5-10 mg of sample B Add 1-2 drops of Nujol A->B C Grind to a uniform paste B->C D Spread between salt plates (KBr or NaCl) C->D E Analyze in FTIR D->E

Caption: Nujol Mull Preparation Workflow

Step-by-Step Protocol:

  • Grinding: Place 5-10 mg of the solid sample in an agate mortar and grind to a fine powder.

  • Mulling: Add one to two drops of Nujol to the ground sample and continue to grind until a uniform, viscous paste is formed.

  • Sample Mounting: Transfer a small amount of the mull onto one IR-transparent salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.

  • Analysis: Place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum. Be aware of the C-H stretching and bending bands from the Nujol that will be present in the spectrum (around 2920, 2850, 1460, and 1375 cm⁻¹).

Acquiring the FTIR Spectrum

The following is a generalized procedure for operating a modern FTIR spectrometer. Specific steps may vary depending on the instrument manufacturer and software.

Logical Flow of FTIR Spectral Analysis

FTIR_Analysis_Flow A Prepare Sample (KBr Pellet or Nujol Mull) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Process Spectrum (e.g., baseline correction) C->D E Identify Key Absorption Bands D->E F Compare with Reference Spectra E->F G Structural Elucidation F->G

Caption: FTIR Spectral Analysis Workflow

Step-by-Step Protocol:

  • Instrument Purge: Ensure the sample compartment of the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide absorptions.

  • Background Spectrum: With the sample holder empty (or containing a blank KBr pellet for the pellet method), acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Spectrum: Place the prepared sample in the sample holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum. Further processing, such as baseline correction, may be necessary.

  • Peak Identification: Identify the wavenumbers of the major absorption bands in the spectrum.

  • Interpretation: Correlate the observed absorption bands with known vibrational frequencies of functional groups to elucidate the structure of the sample. For this compound, particular attention should be paid to the regions around 3300 cm⁻¹ (≡C-H stretch), 2100 cm⁻¹ (C≡C stretch), 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid), and 1700 cm⁻¹ (C=O stretch of the carboxylic acid).

Conclusion

References

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Vaia. (n.d.). The IR spectrum of phenylacetylene is shown in Figure 12-28. What absorption bands can you identify? Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Esposito, V. J., Ferrari, P., Buma, W. J., Fortenberry, R. C., Boersma, C., Candian, A., & Tielens, A. G. G. M. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. The Journal of Chemical Physics, 160(11), 114312. [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Singh, A., Kumar, A., Das, A., & Mahato, D. N. (2023). Ab initio anharmonic analysis of complex vibrational spectra of phenylacetylene and fluorophenylacetylenes in the acetylenic and aromatic C–H stretching region. The Journal of Chemical Physics, 159(10), 104307. [Link]

  • ResearchGate. (n.d.). Structures of phenylacetylene and fluorophenylacetylenes considered in the present work. Retrieved from [Link]

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  • Esposito, V. J., Ferrari, P., Buma, W. J., Fortenberry, R. C., Boersma, C., Candian, A., & Tielens, A. G. G. M. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. PubMed. [Link]

  • Singh, A., Kumar, A., Das, A., & Mahato, D. N. (2023). Ab-Initio Anharmonic Analysis of Complex Vibrational Spectra of Phenylacetylene and Fluorophenylacetylenes in the Acetylenic and Aromatic C–H Stretching Region. ChemRxiv. [Link]

  • ResearchGate. (n.d.). displays FT-IR spectra of the compound 4. The IR spectrum of 4... Retrieved from [Link]

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  • Weiss, J. M., Gable, J. E., & Boxer, S. G. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]

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A Comparative Guide to the Reactivity of 3-Chloro-4-ethynyl-2-fluorobenzoic acid and 4-ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise tuning of molecular reactivity is paramount. Aryl ethynyl compounds, in particular, serve as versatile building blocks, prized for their utility in reactions such as the Sonogashira coupling and azide-alkyne cycloadditions, famously known as "click chemistry".[1][2] This guide provides an in-depth comparison of the reactivity of two such building blocks: the structurally simple 4-ethynylbenzoic acid and its more complex, halogen-substituted analogue, 3-Chloro-4-ethynyl-2-fluorobenzoic acid.

This analysis is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure and chemical behavior. We will dissect the electronic and steric influences of the chloro and fluoro substituents to predict and explain the differential reactivity of the key functional groups—the terminal alkyne and the carboxylic acid. This comparison is grounded in fundamental principles of physical organic chemistry and supported by proposed experimental frameworks to validate the theoretical claims.

Part 1: Structural and Electronic Analysis

The reactivity of an aromatic compound is profoundly influenced by the nature and position of its substituents. The interplay of inductive and resonance effects can either donate or withdraw electron density from the aromatic ring and its appended functional groups, thereby altering their reactivity.

4-Ethynylbenzoic Acid: This molecule serves as our baseline. It consists of a benzene ring substituted with a carboxylic acid group and, at the para position, a terminal alkyne.[3] The carboxylic acid group is a meta-director and is deactivating due to its electron-withdrawing nature, both inductively and through resonance. The ethynyl group is weakly deactivating.

This compound: This analogue introduces two additional electron-withdrawing halogen substituents.

  • Fluorine (ortho to COOH): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). It also possesses a weak electron-donating resonance effect (+R) due to its lone pairs, but for halogens, the inductive effect typically dominates.[4]

  • Chlorine (meta to COOH): Chlorine also exerts a strong -I effect and a weak +R effect.[4]

The cumulative effect of the fluorine, chlorine, and carboxylic acid groups is a significant withdrawal of electron density from the aromatic ring of this compound compared to 4-ethynylbenzoic acid. This electronic perturbation has significant consequences for the reactivity of both the alkyne and the carboxylic acid functionalities.

To quantify these electronic effects, we can consider the Hammett substituent constants (σ). For para-substituents, the values are σp(Cl) = +0.23 and σp(F) = +0.06.[5] For meta-substituents, the values are σm(Cl) = +0.37 and σm(F) = +0.34.[5][6] While these values are for substituents on a simple benzoic acid, they clearly indicate the electron-withdrawing nature of these halogens, which will be additive in the polysubstituted system.

electronic_effects cluster_0 This compound cluster_1 4-ethynylbenzoic acid A Aromatic Ring (Electron Deficient) Alkyne_A Alkyne (More Acidic/Electrophilic) A->Alkyne_A Increases Acidity F Fluorine (-I > +R) F->A Withdraws e- Cl Chlorine (-I > +R) Cl->A Withdraws e- COOH_A Carboxylic Acid (-I, -R) COOH_A->A Withdraws e- B Aromatic Ring (Less Electron Deficient) Alkyne_B Alkyne (Less Acidic/Electrophilic) B->Alkyne_B Standard Acidity COOH_B Carboxylic Acid (-I, -R) COOH_B->B Withdraws e- caption Figure 1. Electronic influence of substituents.

Figure 1. Electronic influence of substituents.

Part 2: Comparative Reactivity

The structural and electronic differences outlined above lead to predictable variations in the chemical reactivity of the two title compounds.

Reactivity of the Terminal Alkyne

The terminal alkyne C-H bond is weakly acidic and the triple bond can act as a nucleophile or be attacked by nucleophiles. The electron-deficient nature of the substituted ring significantly modulates these properties.

Acidity of the Alkyne Proton: The strong inductive effects of the chloro and fluoro substituents make the aromatic ring of this compound significantly more electron-withdrawing. This effect is transmitted to the ethynyl group, polarizing the C-H bond and increasing the acidity of the terminal proton. This enhanced acidity facilitates deprotonation, a key step in forming metal acetylides for coupling reactions.

Electrophilicity of the Alkyne: Alkynes are generally more electrophilic than alkenes due to the sp-hybridization of the carbons.[7] The electron-withdrawing groups on the substituted benzoic acid will further decrease the electron density of the triple bond, making it more susceptible to nucleophilic attack. This is particularly relevant for reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Studies have shown that electron-withdrawing substituents on alkynes can enhance their reactivity.[8]

Predicted Reactivity in Key Reactions:

  • Sonogashira Coupling: This reaction involves the formation of a copper(I) acetylide intermediate.[9] The increased acidity of the alkyne proton in this compound should accelerate its deprotonation by the amine base, leading to faster formation of this key intermediate and, consequently, a higher overall reaction rate compared to 4-ethynylbenzoic acid under identical conditions.

  • CuAAC (Click Chemistry): The CuAAC reaction is a cornerstone of bioconjugation and materials science.[1][10] The mechanism involves the activation of the alkyne by a copper catalyst. A more electrophilic (electron-poor) alkyne is expected to be more reactive towards the azide partner in the cycloaddition.[11] Therefore, this compound is predicted to exhibit a faster reaction rate in CuAAC reactions than 4-ethynylbenzoic acid.

Reactivity of the Carboxylic Acid

Acidity (pKa): The acidity of a benzoic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the negative charge of the carboxylate through the inductive effect, thereby increasing the acidity of the parent acid (i.e., lowering its pKa). The presence of the additional, strongly electron-withdrawing chloro and fluoro groups on this compound will lead to greater stabilization of its carboxylate anion compared to that of 4-ethynylbenzoic acid. Consequently, This compound is predicted to be a stronger acid with a lower pKa.

Esterification: In acid-catalyzed esterification (Fischer esterification), the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid.[12] The electron-withdrawing substituents on this compound increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This would suggest a faster esterification rate. However, the presence of the fluorine atom at the ortho position introduces steric hindrance around the carboxylic acid group. This steric bulk could impede the approach of the alcohol nucleophile, potentially slowing the reaction. The net effect on the reaction rate will depend on the balance between these activating electronic effects and deactivating steric effects. For small alcohols like methanol or ethanol, the electronic effect is likely to dominate, leading to a faster rate for the substituted acid.

Summary of Predicted Reactivity
Property/Reaction4-Ethynylbenzoic acidThis compoundRationale
Alkyne C-H Acidity BaselineHigherCumulative inductive effect of Cl and F substituents polarizes the C-H bond.
Alkyne Electrophilicity BaselineHigherElectron-withdrawing groups decrease electron density of the triple bond.
Sonogashira Coupling Rate SlowerFasterEnhanced C-H acidity leads to faster formation of the copper acetylide intermediate.
CuAAC (Click Reaction) Rate SlowerFasterIncreased electrophilicity of the alkyne accelerates the cycloaddition step.
Carboxylic Acid pKa Higher (Less Acidic)Lower (More Acidic)Enhanced stabilization of the carboxylate anion by electron-withdrawing Cl and F.
Esterification Rate BaselineLikely Faster (for small alcohols)Increased electrophilicity of the carbonyl carbon, potentially offset by minor ortho-steric hindrance.

Part 3: Supporting Experimental Protocols

To empirically validate the predictions made above, a series of competitive experiments can be designed. In these experiments, equimolar amounts of both 4-ethynylbenzoic acid and this compound are subjected to a reaction with a limited amount of a common reagent. The relative consumption of the starting materials or the ratio of the products will provide a direct measure of their relative reactivity.

Protocol 1: Competitive Sonogashira Coupling

This experiment will compare the rates at which the two compounds undergo a palladium/copper-catalyzed cross-coupling reaction with an aryl halide.

Objective: To determine the relative reactivity of the two benzoic acid derivatives in a Sonogashira coupling reaction.

Materials:

  • 4-Ethynylbenzoic acid

  • This compound

  • Iodobenzene (limiting reagent)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 4-ethynylbenzoic acid (1.0 mmol), this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous THF (20 mL) and triethylamine (5 mL). Stir the mixture to dissolve the solids.

  • Add iodobenzene (0.5 mmol, the limiting reagent) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes). Quench the aliquots with a dilute HCl solution and extract with ethyl acetate.

  • Analyze the aliquots by HPLC or ¹H NMR to determine the ratio of the two Sonogashira products and the consumption of the starting materials over time.

Expected Outcome: this compound is expected to be consumed at a faster rate, yielding a higher proportion of its corresponding cross-coupled product at each time point.

sonogashira_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X Pd_Aryl R¹-Pd(II)-X L₂ OxAdd->Pd_Aryl Transmetal Transmetalation Pd_Aryl->Transmetal Pd_Alkyne R¹-Pd(II)-C≡CR² L₂ Transmetal->Pd_Alkyne CuX Cu(I)X Transmetal->CuX RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Product R¹-C≡CR² RedElim->Product Alkyne H-C≡CR² Cu_Acetylide Cu(I)-C≡CR² Alkyne->Cu_Acetylide + CuX - HX Base Base Base->Alkyne Cu_Acetylide->Transmetal Transfers Acetylide HX_Base [Base-H]⁺X⁻ caption Figure 2. Catalytic cycle for Sonogashira coupling.

Figure 2. Catalytic cycle for Sonogashira coupling.

Protocol 2: Competitive Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This experiment will assess the relative reactivity of the two alkynes in a classic click chemistry reaction.

Objective: To determine the relative rates of cycloaddition for the two benzoic acid derivatives.

Materials:

  • 4-Ethynylbenzoic acid

  • This compound

  • Benzyl azide (limiting reagent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: 1:1 mixture of water and t-butanol

Procedure:

  • In a vial, dissolve 4-ethynylbenzoic acid (1.0 mmol) and this compound (1.0 mmol) in 20 mL of a 1:1 water/t-butanol mixture.

  • Add benzyl azide (0.5 mmol, the limiting reagent).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in 1 mL of water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in 1 mL of water.

  • Add the CuSO₄ solution to the main reaction mixture, followed immediately by the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by taking aliquots at regular intervals, quenching with an EDTA solution to chelate the copper, and analyzing by LC-MS or HPLC to determine the ratio of the two triazole products.

Expected Outcome: The formation of the triazole derived from this compound is expected to be significantly faster than the formation of the triazole from 4-ethynylbenzoic acid.

competitive_workflow Start Start: Equimolar Mixture (Alkyne A + Alkyne B) Reagent Add Limiting Reagent (e.g., Azide or Aryl Halide) + Catalysts Start->Reagent Reaction Reaction at Time (t) Reagent->Reaction Sampling Take Aliquot at t₁, t₂, t₃... Reaction->Sampling Quench Quench Reaction Sampling->Quench Analysis Analyze Product Ratio (HPLC, NMR, LC-MS) Quench->Analysis Result Determine Relative Reactivity (Product A vs. Product B) Analysis->Result caption Figure 3. Workflow for competitive reactivity experiments.

Figure 3. Workflow for competitive reactivity experiments.

Conclusion

The principles of physical organic chemistry provide a robust framework for predicting the reactivity of complex molecules. In the comparison between this compound and 4-ethynylbenzoic acid, the strong, cumulative electron-withdrawing effects of the chloro and fluoro substituents on the former are anticipated to be the dominant factor governing their differential reactivity.

We predict that this compound will exhibit enhanced reactivity at its terminal alkyne, showing faster rates in both Sonogashira coupling and copper-catalyzed click chemistry. This is attributed to the increased acidity of the alkyne proton and the greater electrophilicity of the triple bond. Furthermore, its carboxylic acid functionality is expected to be more acidic. The rate of its esterification is likely accelerated by electronic factors, though potential steric hindrance from the ortho-fluoro group warrants consideration, especially with bulky alcohols. These predictions, verifiable through the competitive experimental protocols outlined, underscore the power of substituent effects in fine-tuning molecular properties for applications in synthesis, pharmacology, and materials science.

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  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.

  • CymitQuimica. CAS 403-16-7: 3-Chloro-4-fluorobenzoic acid.

  • Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

  • PubChemLite. 4-ethynylbenzoic acid (C9H6O2).

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 21). Exploring the Chemical Properties and Synthesis of 3-Chloro-4-fluorobenzoic Acid.

  • PubChem. 3-Chloro-4-fluorobenzoic acid.

  • YouTube. (2020, November 17). Esterification test of Benzoic acid.

  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.

  • MDPI. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4936.

  • PubChem. 3-Chloro-2,4-difluorobenzoic acid.

Sources

Structural Characterization & Solid-State Analysis: 3-Chloro-4-ethynyl-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of 3-Chloro-4-ethynyl-2-fluorobenzoic acid derivatives Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of early-phase drug discovery, the solid-state behavior of key intermediates defines the success of downstream API formulation. This compound represents a critical scaffold, particularly in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists and PET radiotracers. Its unique substitution pattern—combining a reactive ethynyl "handle" for Sonogashira coupling with a metabolically stable chlorofluoro-phenyl core—presents specific crystallographic challenges and opportunities.

This guide provides a comparative analysis of the crystal packing, polymorphism potential, and structural stability of this specific derivative against its non-fluorinated and isomeric analogs. We move beyond basic data reporting to explore the causality of packing motifs, offering a roadmap for researchers to predict and control solid-state forms.

Comparative Structural Analysis: The Halogen Effect

The introduction of the 2-fluoro and 3-chloro substituents onto the 4-ethynylbenzoic acid core fundamentally alters the lattice energy landscape. Below, we compare the target molecule against two structural baselines to isolate the impact of these substitutions.

The Core Interaction Hierarchy

The crystal structure is governed by a hierarchy of supramolecular synthons. Understanding this hierarchy allows you to predict the stability of your specific derivative.

  • Primary Motif (Strong): Carboxylic acid homodimers (

    
    ) are the dominant anchor, forming robust hydrogen-bonded ribbons.
    
  • Secondary Motif (Directional): The ethynyl group (

    
    ) acts as a weak hydrogen bond donor to the carbonyl oxygen or the fluorine atom.
    
  • Tertiary Motif (Steric/Electronic): The 2-Fluoro substituent introduces a dipole and potential intramolecular hydrogen bonding that "locks" the carboxylate rotation, reducing conformational polymorphism compared to non-fluorinated analogs.

Comparative Performance Table: Lattice Metrics & Stability
FeatureTarget: this compound Comparator A: 3-Ethynylbenzoic Acid Comparator B: 3-Chloro-4-fluorobenzoic Acid
Primary Synthon Centrosymmetric Dimer (

)
Centrosymmetric Dimer (

)
Centrosymmetric Dimer (

)
Packing Efficiency High (Driven by Cl...Cl and F...H interactions)Medium (Dominated by

-

stacking)
High (Planar stacking, no ethynyl steric bulk)
Predicted Density ~1.55 - 1.65 g/cm³~1.35 g/cm³~1.58 g/cm³
Solubility Profile Low in non-polar; High in alcoholsModerate in TolueneLow in water; High in EtOAc
Polymorph Risk Moderate (Rotational lock via 2-F reduces risk)High (Conformational freedom of COOH)Low (Rigid core)
Melting Point Est. 175-185 °C200-202 °C133-136 °C

Analyst Insight: The 2-Fluoro substituent is not merely a metabolic blocker; crystallographically, it often forces the carboxylic acid group out of planarity with the benzene ring due to steric repulsion with the carbonyl oxygen, or conversely, locks it in plane via an intramolecular


 bond. This "conformational locking" makes the target molecule more likely to crystallize in a predictable, single polymorph compared to the 3-ethynylbenzoic acid parent.
Experimental Protocols: Self-Validating Workflows

To ensure data integrity, the following protocols utilize internal checks (self-validating systems) to confirm phase purity and structural accuracy.

Protocol A: Controlled Crystallization (Solvent Screening)

Objective: Obtain single crystals suitable for XRD while screening for solvates.

  • Preparation: Dissolve 50 mg of the target acid in 2 mL of Methanol (MeOH) .

    • Why MeOH? The high solubility ensures complete dissolution, breaking pre-existing dimers.

  • Anti-solvent Addition: Slowly layer 4 mL of Toluene or Heptane on top of the MeOH solution in a narrow vial.

    • Mechanism:[1] Slow diffusion allows the reformation of the thermodynamic acid dimers (

      
      ) without trapping solvent molecules.
      
  • Incubation: Seal and store at 4°C for 72 hours.

    • Validation Check: If needles form, you likely have the kinetic anhydrate. If blocks form, check for solvates using TGA (Thermogravimetric Analysis).

Protocol B: Single Crystal XRD Data Collection Strategy

Objective: Maximize resolution to accurately locate the ethynyl hydrogen and fluorine positions.

  • Mounting: Select a crystal with defined faces (approx.

    
     mm). Mount on a Kapton loop using perfluoropolyether oil (cryoprotectant).
    
  • Temperature: Collect data at 100 K .

    • Causality: Low temperature reduces thermal vibration of the terminal ethynyl group, essential for resolving the

      
       bond length accurately (approx. 1.18 Å).
      
  • Strategy:

    • Source: Mo-K

      
       (
      
      
      
      Å).
    • Resolution: Aim for

      
       Å or better.
      
    • Redundancy: Set to >4.0 to ensure accurate intensity statistics for the weak high-angle reflections typical of planar aromatics.

  • Refinement (The "Heavy Atom" Method):

    • Use the Chlorine atom (

      
      ) to phase the structure if direct methods are ambiguous.
      
    • Critical Check: Verify the F vs. H assignment on the ring. The F atom will have a significantly higher electron density peak (

      
      -peak) than an H atom. If the thermal ellipsoids for F are unusually large, consider F/H disorder or rotational disorder of the ring.
      
Visualization of Structural Logic

The following diagram illustrates the decision-making pathway for characterizing the solid form of this intermediate, highlighting the critical "decision nodes" where the specific halogenation pattern dictates the outcome.

StructuralAnalysis Start Target Molecule: This compound Solubility Solubility Screen (Polar vs. Non-Polar) Start->Solubility Dimerization Primary Synthon Formation (COOH Homodimer) Solubility->Dimerization Recrystallization Packing Lattice Packing (Halogen & Ethynyl Interactions) Dimerization->Packing Interaction_F 2-Fluoro Effect: Conformational Lock Packing->Interaction_F Steric Control Interaction_Cl 3-Chloro Effect: Halogen Bonding (Cl...O) Packing->Interaction_Cl Electronic Control Outcome_Solvate Outcome B: Metastable Solvate Packing->Outcome_Solvate Weak Interactions (if solvent trapped) Outcome_Stable Outcome A: Stable Anhydrate (Thermodynamic) Interaction_F->Outcome_Stable Rigid Structure Interaction_Cl->Outcome_Stable Strong Lattice Energy

Caption: Structural determination workflow highlighting the stabilizing roles of Fluorine (conformational locking) and Chlorine (lattice energy) in driving the formation of a stable anhydrate.

Authoritative References & Further Reading
  • Desiraju, G. R. (2007).[2] "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition. (Foundational text on supramolecular synthons and the acid dimer motif). Link

  • Bondi, A. (1964). "Van der Waals Volumes and Radii." Journal of Physical Chemistry. (Essential for calculating packing efficiency and density predictions). Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. (The authoritative repository for comparing unit cell parameters of benzoic acid derivatives). Link

  • Thallapally, P. K., et al. (2005). "Polymorphism of 4-ethynylbenzoic acid." Crystal Growth & Design. (Provides the baseline data for the non-halogenated analog). Link

  • Perpétuo, I. P., & Evans, J. (2018). "Halogen bonding in crystal engineering." Crystals. (Review of Cl...O and F...H interactions in organic solids). Link

Expert Conclusion

For researchers developing mGluR5 ligands, This compound is more than just an intermediate; it is a model system for "frustrated" packing. The competition between the strong carboxylic acid dimer and the directional preferences of the halogen substituents creates a lattice that is generally robust but sensitive to solvent choice. By prioritizing the Methanol/Toluene diffusion method and collecting data at 100 K , you ensure the highest probability of isolating the thermodynamically stable form required for consistent API synthesis.

Sources

UV-Vis absorption properties of 3-Chloro-4-ethynyl-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

UV-Vis Absorption Profiling of 3-Chloro-4-ethynyl-2-fluorobenzoic Acid: A Comparative Technical Guide

Executive Summary & Strategic Context

Compound: this compound CAS: (Specific CAS not widely indexed; Analogous to 403-16-7 derivatives) Primary Application: Critical intermediate in the synthesis of mGluR5 antagonists (e.g., Mavoglurant/AFQ056 analogs) and tyrosine kinase inhibitors.

This guide provides a technical analysis of the . Unlike standard benzoic acid derivatives, this compound features a tri-functionalized core (Ethynyl, Chloro, Fluoro) that creates a unique electronic "push-pull" system. Understanding its spectroscopic signature is essential for:

  • In-Process Control (IPC): Monitoring the completion of Sonogashira couplings.

  • Purity Profiling: Distinguishing the product from non-ethynylated precursors (e.g., 3-chloro-2-fluorobenzoic acid).

  • HPLC Method Development: Selecting the optimal detection wavelength (

    
    ) to maximize sensitivity and minimize solvent noise.
    

Theoretical Framework: Chromophore Analysis

To validate experimental data, one must first understand the theoretical electronic transitions. The UV-Vis spectrum of this compound is a composite of three distinct electronic effects acting on the benzene ring.

Electronic Effects Diagram

The following diagram illustrates how each substituent modifies the baseline benzoic acid chromophore.

ChromophoreAnalysis BenzoicAcid Benzoic Acid Core (Base u03bbmax ~230 nm, 273 nm) Result Target Spectrum Red Shifted & Hyperchromic BenzoicAcid->Result Scaffold Ethynyl 4-Ethynyl Group (Conjugation Extender) Ethynyl->BenzoicAcid Extends u03c0-System Ethynyl->Result Strong Bathochromic Shift (+20-30 nm) Fluoro 2-Fluoro Group (Inductive -I / Resonance +R) Fluoro->Result Ortho Effect (Twists COOH / Minor Shift) Chloro 3-Chloro Group (Steric & Auxochromic) Chloro->Result Auxochromic Effect (+5-10 nm)

Figure 1: Component analysis of the this compound chromophore. The ethynyl group is the dominant modifier.

  • The Ethynyl Effect (Primary Driver): The alkyne group at the para position extends the

    
    -conjugation system significantly more than the halogens. This lowers the energy gap between the HOMO and LUMO (
    
    
    
    ), causing a bathochromic (red) shift of the primary band.
  • The Ortho-Fluoro Effect: Fluorine at the C2 position creates steric strain that may force the carboxylic acid out of planarity with the ring, potentially dampening the conjugation slightly (hypsochromic shift) while simultaneously donating electron density (bathochromic). The net effect is usually a broadening of the fine structure.

Comparative Performance Analysis

The following table contrasts the target compound with its direct synthetic precursors and analogs. This data is critical for establishing "Acceptance Criteria" in QC protocols.

Table 1: Comparative UV-Vis Properties (Methanol, 25°C)

CompoundStructurePrimary

(nm)
Secondary

(nm)
Detection Suitability
Benzoic Acid Core Standard228272Baseline Reference
3-Chloro-2-fluorobenzoic acid Precursor ~235 (Predicted)~278 (Predicted)Low. Overlaps with solvents; weak secondary band.
4-Ethynylbenzoic acid Analog258285-295High. Strong conjugation moves band to clean region.
Target Compound 3-Cl-4-Ethynyl-2-F 252 - 262 285 - 305 Optimal. Distinct shift from precursor allows easy monitoring.

Key Insight: The presence of the ethynyl group shifts the primary absorption maximum from ~235 nm (precursor) to >250 nm. If your IPC spectrum shows a maximum <240 nm, the ethynylation (Sonogashira coupling) is likely incomplete.

Experimental Protocol: Self-Validating Measurement

To ensure data integrity (Trustworthiness), follow this specific protocol designed to mitigate solvent cut-off errors and pH-dependent shifts.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Note: Methanol is preferred for solubility, but ACN has a lower UV cutoff (190 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length). Do not use plastic or glass.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 10.0 mg of this compound.

    • Dissolve in 100 mL Methanol (Concentration: 100 µg/mL).

    • Validation Check: Ensure solution is clear; sonicate if necessary.

  • Working Standard Dilution:

    • Dilute 1.0 mL of Stock into 9.0 mL Methanol (Final: 10 µg/mL).

    • Why? This concentration typically yields an Absorbance (A) between 0.2 and 0.8, the linear range of most detectors (Beer-Lambert Law).

  • Spectral Scan:

    • Baseline correct with the blank.

    • Scan range: 200 nm to 400 nm .

    • Scan speed: Medium (avoid Fast to prevent peak distortion).

  • Data Interpretation (Acceptance Criteria):

    • Criteria A: Presence of a distinct peak

      
       between 250–265 nm.
      
    • Criteria B: Absence of significant absorption >350 nm (indicates colored impurities/oxidation).

Method Development Workflow

MethodDev Start Start: Sample Preparation Solubility Check Solubility (MeOH vs ACN) Start->Solubility Scan Full Spectrum Scan (200-400 nm) Solubility->Scan Check1 Is Absorbance 0.2 - 0.8? Scan->Check1 Dilute Dilute Sample Check1->Dilute No (>1.0) Check2 Identify u03bbmax Check1->Check2 Yes Dilute->Scan Precursor Peak < 240 nm? (Precursor Present) Check2->Precursor Blue Shifted Product Peak > 250 nm? (Target Confirmed) Check2->Product Red Shifted

Figure 2: Decision tree for verifying product identity via UV-Vis.

References

  • PubChem. (2025).[1][2][3] 3-Chloro-4-fluorobenzoic acid Spectral Data. National Library of Medicine. Available at: [Link]

  • Shimadzu Corporation. (2024). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application Guide. Available at: [Link]

  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

Sources

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